Oncrasin 1
Beschreibung
an antineoplastic agent; structure in first source
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997062 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-57-1 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oncrasin 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Oncrasin-1's Mechanism of Action in K-Ras Mutant Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncrasin-1 and its analogues, particularly the potent derivative NSC-743380 (also known as Oncrasin-72), represent a class of anticancer compounds initially identified through synthetic lethality screens against K-Ras mutant cells. Contrary to initial hypotheses, the mechanism of action is not a direct inhibition of the K-Ras protein. Instead, these molecules exert their cytotoxic effects through a multi-faceted approach involving the inhibition of global transcription, activation of stress signaling pathways, and suppression of pro-survival signals. A key determinant of cellular sensitivity to these compounds is the expression of the sulfotransferase enzyme SULT1A1, which is necessary for their bioactivation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on cellular sensitivity, and detailed experimental protocols relevant to the study of Oncrasin-1 and its analogues in the context of K-Ras mutations.
Data Presentation
Table 1: Growth Inhibitory Concentrations (GI50) of NSC-743380 in the NCI-60 Cell Line Panel with Corresponding K-Ras Mutation Status
The following table summarizes the 50% growth inhibitory concentrations (GI50) for NSC-743380 across the NCI-60 panel of human cancer cell lines. The K-Ras mutation status for each cell line is provided to allow for an assessment of the correlation between K-Ras mutations and sensitivity to the compound. It is important to note that while originally identified in a screen for K-Ras synthetic lethality, a direct correlation between K-Ras mutation status and sensitivity to NSC-743380 across the NCI-60 panel is not consistently observed, suggesting a more complex mechanism of selective toxicity.[1]
| Cell Line | Cancer Type | GI50 (-log M) | K-Ras Mutation Status |
| Leukemia | |||
| CCRF-CEM | Leukemia | 5.37 | Wild Type |
| HL-60(TB) | Leukemia | 5.37 | Wild Type |
| K-562 | Leukemia | 5.32 | Wild Type |
| MOLT-4 | Leukemia | 5.37 | Wild Type |
| RPMI-8226 | Leukemia | 5.48 | Wild Type |
| SR | Leukemia | 5.38 | Wild Type |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 5.32 | G12S |
| EKVX | Non-Small Cell Lung | 5.32 | Wild Type |
| HOP-62 | Non-Small Cell Lung | 5.32 | G12C |
| HOP-92 | Non-Small Cell Lung | 5.32 | Wild Type |
| NCI-H226 | Non-Small Cell Lung | 5.32 | Wild Type |
| NCI-H23 | Non-Small Cell Lung | 5.32 | G12C |
| NCI-H322M | Non-Small Cell Lung | 5.32 | Wild Type |
| NCI-H460 | Non-Small Cell Lung | 5.32 | Q61H |
| NCI-H522 | Non-Small Cell Lung | 5.32 | G12V |
| Colon Cancer | |||
| COLO 205 | Colon | 5.32 | Wild Type |
| DLD-1 | Colon | Not Available | G13D |
| HCT-116 | Colon | 5.32 | G13D |
| HCT-15 | Colon | 5.32 | G13D |
| HT29 | Colon | 5.32 | Wild Type |
| KM12 | Colon | 5.32 | G12V |
| SW-620 | Colon | 5.32 | G12V |
| CNS Cancer | |||
| SF-268 | CNS | 5.32 | Wild Type |
| SF-295 | CNS | 5.32 | Wild Type |
| SF-539 | CNS | 5.32 | Wild Type |
| SNB-19 | CNS | 5.32 | Wild Type |
| SNB-75 | CNS | 5.32 | Wild Type |
| U251 | CNS | 5.32 | Wild Type |
| Melanoma | |||
| LOX IMVI | Melanoma | 5.32 | Wild Type |
| MALME-3M | Melanoma | 5.32 | Wild Type |
| M14 | Melanoma | 5.32 | Wild Type |
| MDA-MB-435 | Melanoma | 5.32 | G13D |
| SK-MEL-2 | Melanoma | 5.32 | Wild Type |
| SK-MEL-28 | Melanoma | 5.32 | Wild Type |
| SK-MEL-5 | Melanoma | 5.32 | Wild Type |
| UACC-257 | Melanoma | 5.32 | Wild Type |
| UACC-62 | Melanoma | 5.32 | Wild Type |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | 5.32 | Wild Type |
| OVCAR-3 | Ovarian | 5.32 | Wild Type |
| OVCAR-4 | Ovarian | 5.32 | Wild Type |
| OVCAR-5 | Ovarian | 5.32 | Wild Type |
| OVCAR-8 | Ovarian | 5.32 | Wild Type |
| NCI/ADR-RES | Ovarian | 5.32 | Wild Type |
| SK-OV-3 | Ovarian | 5.32 | Wild Type |
| Renal Cancer | |||
| 786-0 | Renal | 5.32 | Wild Type |
| A498 | Renal | 5.32 | Wild Type |
| ACHN | Renal | 5.32 | Wild Type |
| CAKI-1 | Renal | 5.32 | Wild Type |
| RXF 393 | Renal | 5.32 | Wild Type |
| SN12C | Renal | 5.32 | Wild Type |
| TK-10 | Renal | 5.32 | Wild Type |
| UO-31 | Renal | 5.32 | Wild Type |
| Prostate Cancer | |||
| PC-3 | Prostate | 5.32 | Wild Type |
| DU-145 | Prostate | 5.32 | Wild Type |
| Breast Cancer | |||
| MCF7 | Breast | 5.32 | Wild Type |
| MDA-MB-231/ATCC | Breast | 5.32 | G13D |
| HS 578T | Breast | 5.32 | Wild Type |
| BT-549 | Breast | 5.32 | Wild Type |
| T-47D | Breast | 5.32 | Wild Type |
| MDA-MB-468 | Breast | 5.32 | Wild Type |
Data sourced from the NCI Developmental Therapeutics Program database. K-Ras mutation status is based on published NCI-60 mutation analyses.
Core Mechanism of Action
Oncrasin-1 and its analogues do not directly bind to or inhibit the K-Ras protein. Instead, their cytotoxic effects in sensitive cancer cells are mediated by a convergence of three primary mechanisms.
Inhibition of RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation
A primary molecular effect of Oncrasin-1 and its derivatives is the suppression of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II.[2] The CTD consists of multiple repeats of the heptapeptide YSPTSPS, and its dynamic phosphorylation is critical for the regulation of transcription initiation, elongation, and RNA processing. By inhibiting CTD phosphorylation, Oncrasin-1 effectively stalls transcription, leading to a global shutdown of gene expression and subsequent apoptosis.
Induction of JNK Activation
Treatment with Oncrasin analogues leads to the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] The JNK pathway is a critical component of the cellular response to stress, and its prolonged activation is a potent trigger for apoptosis. The activation of JNK by these compounds contributes significantly to their cytotoxic effects.
Inhibition of JAK2/STAT3 Signaling
Oncrasin-1 analogues have been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[2] The JAK/STAT pathway is a crucial signaling cascade that promotes cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. By inhibiting this pro-survival pathway, Oncrasin-1 analogues further contribute to their anti-tumor activity.
Role of SULT1A1 in Bioactivation
Crucially, the antitumor activity of NSC-743380 is dependent on the expression of the sulfotransferase enzyme SULT1A1.[3] It is hypothesized that SULT1A1 bioactivates the compound, converting it into its pharmacologically active form. This finding suggests that SULT1A1 expression levels could serve as a predictive biomarker for sensitivity to this class of drugs.
Mandatory Visualizations
Caption: Oncrasin-1 Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from the NCI-60 screening methodology to determine the GI50 of Oncrasin-1 analogues.
Materials:
-
K-Ras mutant and wild-type cancer cell lines
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Oncrasin-1 analogue (e.g., NSC-743380) dissolved in DMSO
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Oncrasin-1 analogue in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Shake on a plate shaker for 5 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.
Western Blot for Phosphorylated RNA Polymerase II CTD, JNK, and STAT3
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the Oncrasin-1 signaling pathway.
Materials:
-
Cancer cell lines of interest
-
Oncrasin-1 analogue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)
-
Rabbit anti-total-RNA Polymerase II
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total-JNK
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-total-STAT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of the Oncrasin-1 analogue for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To analyze total protein levels on the same membrane, strip the membrane using a mild stripping buffer and re-probe with the antibody for the total form of the protein and the loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Conclusion
Oncrasin-1 and its analogues represent a unique class of anti-cancer agents with a mechanism of action that is independent of direct K-Ras inhibition. Their ability to induce cytotoxicity through the inhibition of RNA Polymerase II, activation of the JNK stress pathway, and suppression of STAT3 signaling provides multiple avenues for therapeutic intervention. The critical role of SULT1A1 in their bioactivation highlights the importance of patient stratification and biomarker development for their potential clinical application. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of these compounds in K-Ras mutant and other susceptible cancers.
References
- 1. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to THZ1: A Novel Covalent Inhibitor of RNA Polymerase II CTD Kinase CDK7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), RPB1, is a crucial regulatory hub for eukaryotic transcription. Comprised of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷, the CTD undergoes dynamic phosphorylation that orchestrates the recruitment of factors involved in transcription initiation, elongation, and RNA processing. Cyclin-dependent kinase 7 (CDK7), a component of the general transcription factor TFIIH, plays a pivotal role in this process by phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats, primarily during transcription initiation. Dysregulation of CDK7 activity is implicated in various cancers, making it a compelling therapeutic target.
This technical guide provides an in-depth overview of THZ1, a first-in-class, potent, and selective covalent inhibitor of CDK7. THZ1 represents a significant advancement in the chemical biology of transcription, offering a powerful tool to probe the function of CDK7 and a promising therapeutic lead. This guide will detail its mechanism of action, provide comprehensive quantitative data, outline key experimental protocols, and visualize associated signaling pathways. For comparative purposes, data on THZ531, a selective covalent inhibitor of the related CTD kinases CDK12 and CDK13, is also presented.
Mechanism of Action
THZ1 is a highly specific covalent inhibitor of CDK7. It forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside of the canonical kinase ATP-binding pocket. This allosteric targeting mechanism contributes to its high selectivity and potency. By inhibiting CDK7 kinase activity, THZ1 prevents the phosphorylation of the Pol II CTD at Ser5 and Ser7. This, in turn, leads to a cascade of effects on transcription, including the inhibition of transcription initiation and elongation. Consequently, the expression of genes that are highly dependent on CDK7 activity, such as super-enhancer-associated oncogenes like MYC, is suppressed.[1][2][3][4]
Quantitative Data
The inhibitory activity of THZ1 has been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for THZ1 and the comparative inhibitor THZ531.
Table 1: Biochemical Potency of THZ1 and THZ531 Against CTD Kinases
| Compound | Target Kinase | IC50 (nM) | Notes |
| THZ1 | CDK7 | 3.2 | Potent and selective covalent inhibitor.[2][4] |
| CDK12 | Inhibits | Also shows activity against the closely related CDK12. | |
| CDK13 | Inhibits | Also shows activity against the closely related CDK13. | |
| THZ531 | CDK12 | 158 | Selective covalent inhibitor of CDK12 and CDK13.[5][6] |
| CDK13 | 69 | [5][6] | |
| CDK7 | 8500 | >50-fold less potent against CDK7 compared to CDK12/13.[6] | |
| CDK9 | 10500 | >50-fold less potent against CDK9 compared to CDK12/13.[6] |
Table 2: Cellular Proliferation IC50 Values of THZ1 and THZ531 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[7] | |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~750[2] | |
| Murine SCLC cells | Small-Cell Lung Cancer (SCLC) | 75-100[2][3] | |
| THZ531 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of THZ1.
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol is used to assess the direct effect of THZ1 on the phosphorylation status of the Pol II CTD.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., Jurkat, T-ALL cell lines) in appropriate media.
-
Treat cells with varying concentrations of THZ1 (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 4-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Briefly sonicate the lysate to shear genomic DNA and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of THZ1 on cell proliferation and viability by quantifying ATP levels.
-
Cell Seeding:
-
Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of THZ1 in complete culture medium. A suggested concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 treatment.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of THZ1 or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[2][10][11][12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11][12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the THZ1 concentration to generate a dose-response curve and determine the IC50 value.
-
In Vivo Xenograft Tumor Model (Multiple Myeloma)
This protocol assesses the anti-tumor efficacy of THZ1 in a mouse model.
-
Animal Model:
-
Tumor Cell Implantation:
-
THZ1 Formulation and Administration:
-
Tumor Growth and Toxicity Monitoring:
-
For systemic models, monitor tumor burden using an in vivo imaging system (e.g., IVIS) to detect the luciferase signal.[13]
-
For subcutaneous models, measure tumor volume every 2-3 days using calipers and the formula: V = 0.5 × length × width².[14]
-
Monitor animal body weight every other day to assess toxicity.[13][14]
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting for Pol II CTD phosphorylation or immunohistochemistry for proliferation and apoptosis markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to THZ1.
Caption: Mechanism of THZ1 action on CDK7-mediated transcription.
Caption: Experimental workflow for Western blot analysis.
Caption: THZ531-induced synthetic lethality with PARP inhibitors.
Conclusion
THZ1 is a powerful and selective covalent inhibitor of CDK7 that has significantly advanced our understanding of the role of this kinase in transcription and cancer. Its unique mechanism of action and potent anti-proliferative effects in a wide range of cancer models underscore its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers working with THZ1, offering detailed protocols and a summary of its biological activities. The comparative data on THZ531 further highlights the distinct roles of different CTD kinases in transcriptional regulation and presents opportunities for targeted therapeutic strategies. Further investigation into the clinical applications of THZ1 and other selective CDK inhibitors holds great promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-RNA polymerase 2 CTD repeat YSPTSPS (Ser5) Polyclonal Antibody (BS-6582R) [thermofisher.com]
- 9. activemotif.jp [activemotif.jp]
- 10. ch.promega.com [ch.promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Collection - Data from The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - Clinical Cancer Research - Figshare [figshare.com]
- 16. researchgate.net [researchgate.net]
Oncrasin-1 Induced Apoptosis in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to Oncrasin-1-induced apoptosis in various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Oncrasin-1 is a small molecule anticancer agent initially identified through synthetic lethality screening in cancer cells harboring K-Ras mutations.[1][2] Its primary mechanism involves the induction of apoptosis, a form of programmed cell death, selectively in cancer cells with specific genetic backgrounds.
The core antitumor activity of Oncrasin-1 and its analogues is linked to the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][3] This inhibition is crucial as oncogene-transformed cells often rely on continuous RNA polymerase II activity to transcribe short-lived antiapoptotic proteins (e.g., Mcl-1, XIAP), thereby evading apoptosis.[3] By disrupting this process, Oncrasin-1 effectively restores the apoptotic pathway.
In specific contexts, such as glioblastoma, Oncrasin-1 sensitizes cancer cells to tumor necrosis factor (TNF) α-induced apoptosis by modulating the c-Jun N-terminal kinase (JNK) and nuclear factor-kappaB (NF-κB) signaling axis.[4][5] This involves enhancing JNK phosphorylation while inhibiting TNFα-mediated NF-κB activation, a key survival pathway for glioma cells.[4][5] This action promotes the formation of the death-inducing signaling complex (DISC), leading to the activation of the extrinsic apoptosis pathway.[4][5]
Quantitative Data Presentation
The cytotoxic and apoptotic effects of Oncrasin-1 and its potent analogues have been quantified across various cancer cell lines. The following tables summarize key findings.
Table 1: Treatment Concentrations and Observed Effects
| Compound | Cell Line(s) | Concentration | Treatment Time | Observed Effect | Reference |
| Oncrasin-1 | H460 (Lung) | 1 µmol/L | 12 hours | Apoptosis Detection | [1] |
| Oncrasin-1 | T29, T29Kt1 | 10 µmol/L | 12 hours | Apoptosis Detection | [1] |
| Oncrasin-1 | H460 (Lung) | Various | 24 hours | Activation of Caspase-3 & -8 | [1] |
| NSC-743380 | MCF-7, A498 | 1 µM | Not Specified | Activation of Caspase-8 & -9 | [3][6] |
Table 2: Growth Inhibitory Concentrations (GI₅₀) for Oncrasin Analogue NSC-743380
| Cancer Type | Sensitive Cell Lines | GI₅₀ Concentration | Reference |
| Lung | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |
| Colon | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |
| Ovary | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |
| Kidney | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |
| Breast | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |
Signaling Pathways
Oncrasin-1 triggers apoptosis through multiple, interconnected signaling pathways. The primary pathways are visualized below.
Oncrasin-1 General Apoptotic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Oncrasin targets the JNK-NF-κB axis to sensitize glioma cells to TNFα-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Oncrasin-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-1 is a small molecule inhibitor identified through a synthetic lethal screening approach, demonstrating selective cytotoxicity against cancer cells harboring KRAS mutations. Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) phosphorylation of RNA polymerase II, a critical process for transcription elongation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Oncrasin-1 and its analogues. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a quantitative summary of its structure-activity relationship. Furthermore, the intricate signaling pathways modulated by Oncrasin-1 and its derivatives are visualized to facilitate a deeper understanding of its therapeutic potential.
Discovery of Oncrasin-1: A Synthetic Lethal Approach
Oncrasin-1 was discovered through a synthetic lethality-based high-throughput screen designed to identify compounds that selectively kill human ovarian epithelial cells expressing an oncogenic form of the K-Ras protein (T29Kt1) while sparing the isogenic parental cells with wild-type K-Ras (T29).[1][2] This approach is predicated on the principle that cancer cells with specific mutations, such as in KRAS, may become uniquely dependent on other cellular processes for their survival. Inhibiting these "synthetic lethal" partners can lead to selective cancer cell death.
Experimental Protocol: Synthetic Lethal Screening
The following protocol outlines the key steps involved in a chemical synthetic lethal screen, similar to the one that led to the discovery of Oncrasin-1.
1. Cell Line Preparation:
- Establish isogenic cell lines. For example, immortalized human ovarian epithelial cells (e.g., T29) and their counterparts engineered to express a mutant KRAS allele (e.g., T29Kt1).
2. High-Throughput Screening:
- Seed both the wild-type and mutant KRAS cell lines in parallel in 96-well or 384-well plates at a predetermined optimal density.
- Treat the cells with a library of small molecule compounds at a fixed concentration (e.g., 1-10 µM). Include appropriate controls such as DMSO (vehicle) and a known cytotoxic agent.
- Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
3. Cell Viability Assessment:
- Following incubation, assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.
- The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of viable cells.
4. Data Analysis and Hit Identification:
- Calculate the percentage of cell viability for each compound in both the wild-type and mutant cell lines relative to the DMSO-treated controls.
- Identify "hits" as compounds that exhibit significantly lower viability in the mutant KRAS cells compared to the wild-type cells. A typical cutoff might be >50% reduction in viability in the mutant line and <20% reduction in the wild-type line.
- Oncrasin-1 was identified as one such hit from this type of screen.
Experimental Workflow: Synthetic Lethal Screening
Caption: Workflow for the discovery of Oncrasin-1 via synthetic lethal screening.
Synthesis of Oncrasin-1 and Its Analogues
Oncrasin-1 is an indole-based compound. The general synthesis of Oncrasin-1 and its analogues involves the reaction of indole-3-carboxaldehyde or its derivatives with a benzyl halide in the presence of an alkali catalyst at room temperature.[1]
Experimental Protocol: Synthesis of Oncrasin-1
This protocol describes the synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (Oncrasin-1).
Materials:
-
Indole-3-carboxaldehyde
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Oncrasin-1 as a solid.
Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of Oncrasin-1 and its analogues has been evaluated in various cancer cell lines. The primary measure of activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data: IC50 Values of Oncrasin-1 and Key Analogues
The following table summarizes the IC50 values of Oncrasin-1 and selected analogues in wild-type KRAS (T29), mutant KRAS (T29Kt1), and a lung cancer cell line with a KRAS mutation (H460).[1]
| Compound | R1 | R2 | R3 Indole Ring | T29 Cells (μM) | T29Kt1 Cells (μM) | H460 Cells (μM) |
| Oncrasin-1 | CHO | 4'-Cl Ph | H | >31.6 | 2.51 | 0.25 |
| Analogue 1 | CHO | Ph | H | >31.6 | 5.01 | 0.20 |
| Analogue 2 | CHO | 4'-F Ph | H | >31.6 | 2.00 | 0.20 |
| Analogue 3 | CHO | 4'-MeO Ph | H | >31.6 | 2.00 | 0.25 |
| Analogue 30 | CH₂OH | 4'-Cl Ph | H | >31.6 | 0.25 | 0.04 |
| Analogue 31 | CH₂OH | Ph | H | >31.6 | 0.50 | 0.05 |
Key SAR Observations:
-
A benzyl group or a substituted benzyl group at the N1 position of the indole ring is crucial for activity.
-
The presence of either a hydroxymethyl (-CH₂OH) or an aldehyde (-CHO) group at the C3 position of the indole is important for cytotoxic activity.[1]
-
Compounds with a hydroxymethyl group at the C3 position are generally more potent than their corresponding aldehyde analogues.[1]
-
Electron-donating and electron-withdrawing substituents on the benzyl ring are generally well-tolerated.[1]
Mechanism of Action: Signaling Pathways
The primary mechanism of action of Oncrasin-1 is the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1] This inhibition disrupts transcription elongation and leads to apoptosis in sensitive cancer cells. More potent analogues of Oncrasin-1, such as NSC-743380, have been shown to also induce JNK activation and inhibit STAT3 phosphorylation, suggesting a multi-pronged attack on cancer cell signaling pathways.[3]
Experimental Protocol: RNA Polymerase II Phosphorylation Assay (Western Blot)
This protocol describes the detection of total and phosphorylated RNA polymerase II by Western blotting.
1. Cell Culture and Treatment:
- Culture cancer cells (e.g., H460) to 70-80% confluency.
- Treat cells with Oncrasin-1 at various concentrations for a specified time (e.g., 12-24 hours). Include a DMSO-treated control.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the RNA polymerase II CTD (e.g., anti-pSer2) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To control for protein loading, the membrane can be stripped and re-probed with an antibody against total RNA polymerase II and/or a housekeeping protein like β-actin.
Signaling Pathway Diagram
Caption: Proposed signaling pathways affected by Oncrasin-1 and its analogues.
Conclusion
Oncrasin-1 represents a promising class of anti-cancer compounds discovered through an innovative synthetic lethal screening strategy. Its mechanism of action, centered on the inhibition of RNA polymerase II phosphorylation, and for its more potent analogues, the modulation of JNK and STAT3 signaling, highlights a multi-faceted approach to inducing cancer cell death. The structure-activity relationships established from the synthesis and evaluation of numerous analogues provide a solid foundation for the future design of more potent and selective inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this important area of oncology.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Oncrasin-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationships (SAR) of Oncrasin-1 analogues, a class of small molecules with promising antitumor activity. Oncrasin-1 was initially identified through a synthetic lethality screening in cancer cells harboring K-Ras mutations.[1] Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA Polymerase II, a critical enzyme for mRNA transcription and processing.[1][2] Understanding the SAR of this compound class is crucial for optimizing potency, selectivity, and overall drug-like properties for future therapeutic development.
Core Scaffold and Key Pharmacophoric Features
The chemical scaffold of Oncrasin-1 consists of an indole core. The initial SAR studies revealed two essential features for its antitumor activity:
-
An N-benzyl group: The presence of a benzyl group attached to the nitrogen atom of the indole ring is critical. Indole-3-carbinol, a related natural product lacking this N-benzyl moiety, shows no significant antitumor activity in cell lines susceptible to Oncrasin-1.[1]
-
A substituent at the 3-position of the indole: Modifications at this position have the most significant impact on the compound's potency.
The general structure is depicted below, highlighting the key areas for modification.
Structure-Activity Relationship Analysis
Systematic evaluation of 69 Oncrasin-1 analogues has elucidated key structural requirements for potent and selective antitumor activity.[1][3] Approximately 40 of these compounds demonstrated potency equal to or greater than the parent compound in tumor cells, while maintaining minimal cytotoxicity in normal cells.[3][4]
Modifications at the Indole 3-Position
The substituent at the 3-position of the indole ring is the primary determinant of potency.
-
Hydroxymethyl and Aldehyde Groups: The most active compounds consistently feature either a hydroxymethyl (-CH₂OH) or an aldehyde (-CHO) group at this position.[1][3][4]
-
Superiority of Hydroxymethyl Analogues: Analogues containing a hydroxymethyl group are significantly more potent than their corresponding aldehyde counterparts, with potency ranging from equivalent to up to 100 times greater.[1][3][4]
Substitutions on the N-Benzyl Ring
The N-benzyl ring is more tolerant to a variety of substitutions.
-
Electronic Effects: Both electron-donating and electron-withdrawing groups on the benzene ring are well-tolerated, indicating that the electronic nature of this ring is not a primary driver of activity.[1][3][4]
-
Positional Isomers: The position of substituents can influence activity and safety profiles. For example, NSC-743380 (oncrasin-72), with a chlorine atom at the meta-position of the benzyl ring, exhibits a better in vivo safety profile and greater antitumor activity than its para-substituted isomer, NSC-741909 (oncrasin-60).[5]
Quantitative SAR Data
The antitumor activity of key Oncrasin-1 analogues has been quantified across various cancer cell lines. The data below summarizes the 50% growth-inhibitory concentration (GI50) for some of the most potent analogues identified.
| Compound ID | R (Indole-3) | R' (N-Benzyl) | GI50 (A498 Renal Cancer) | GI50 (MDA-MB-435 Melanoma) | Reference |
| Oncrasin-1 | -CHO | H | ~1 µM (H460) | Not Reported | [1] |
| NSC-741909 (Oncrasin-60) | -CH₂OH | 4-Cl | <10 nM | <10 nM | [5] |
| NSC-743380 (Oncrasin-72) | -CH₂OH | 3-Cl | ≤10 nM | ≤10 nM | [5][6] |
Note: Data is compiled from multiple sources. GI50 values for Oncrasin-1 are approximated from early studies, while data for potent analogues NSC-741909 and NSC-743380 are from the NCI-60 cell line panel screen where they showed high potency against a subset of cell lines.[5]
Mechanism of Action and Signaling Pathways
The antitumor activity of Oncrasin-1 and its active analogues stems from a multi-faceted impact on critical cellular pathways.
Primary Target: RNA Polymerase II
The primary mechanism for Oncrasin-1 and its active analogues is the suppression of phosphorylation at the C-terminal domain (CTD) of RNA Polymerase II.[1][5][6] This inhibition disrupts efficient mRNA transcription and processing, which is essential for cell viability, ultimately leading to apoptosis.[1] This effect is observed consistently in sensitive cancer cell lines but not in resistant ones.[4]
Modulation of Other Cancer-Related Pathways
Mechanistic studies on the potent analogue NSC-743380 revealed that it modulates additional signaling pathways critical for cancer cell survival and proliferation.[5][6]
-
JNK Activation: The compound induces the activation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway often associated with stress-induced apoptosis.[5]
-
STAT3 Inhibition: NSC-743380 inhibits the phosphorylation of JAK2 and its downstream target STAT3.[5] The JAK/STAT3 pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many cancers.
-
Cyclin D1 Suppression: As a downstream consequence, the expression of Cyclin D1, a key cell cycle regulator, is suppressed.[5]
Experimental Protocols
The following section details the general methodologies employed in the synthesis and evaluation of Oncrasin-1 analogues.
General Synthesis of Oncrasin-1 Analogues
The synthesis of Oncrasin-1 analogues generally involves a two-step process:
-
N-Alkylation of Indole: An appropriately substituted indole is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). This is followed by the addition of a substituted benzyl halide (e.g., benzyl bromide) to yield the N-benzylated indole intermediate.
-
Formylation or Reduction:
-
For Aldehyde Analogues (like Oncrasin-1): The N-benzylated indole is subjected to Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the 3-position.
-
For Hydroxymethyl Analogues: The aldehyde from the previous step is reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
In Vitro Antitumor Activity Assay (Cell Viability)
The cytotoxic and growth-inhibitory effects of the compounds are typically evaluated using a sulforhodamine B (SRB) or similar cell viability assay across a panel of human cancer cell lines (e.g., the NCI-60 panel).
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours). A DMSO control is included.
-
Cell Fixation: After incubation, cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a protein-binding dye like SRB.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.
Western Blot Analysis for Phosphorylation Status
This technique is used to determine the effect of the compounds on the phosphorylation of target proteins like RNA Polymerase II, JNK, and STAT3.
-
Cell Treatment and Lysis: Sensitive cancer cells are treated with the compound or DMSO for a defined period (e.g., 12 hours).[5] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-phospho-RNA Pol II CTD, anti-phospho-JNK, or anti-phospho-STAT3). A separate blot is run for the total protein as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity reflects the amount of the target protein.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-1: A Technical Guide to a Novel RNA Polymerase II Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-1 is a novel small-molecule anticancer agent identified through a synthetic lethality screening in cancer cells harboring K-Ras mutations. Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA polymerase II, a critical component of the transcriptional machinery. This disruption of fundamental cellular processes leads to selective apoptosis in cancer cells. This technical guide provides an in-depth overview of Oncrasin-1 and its analogues, detailing their mechanism of action, preclinical efficacy, and the experimental protocols utilized in their evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action
Oncrasin-1 exerts its anticancer effects by targeting a fundamental process in eukaryotic cells: transcription. The molecule functions as an inhibitor of RNA polymerase II, the enzyme responsible for transcribing all protein-coding genes.
Specifically, Oncrasin-1 suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1] The CTD is a unique, repetitive protein structure that undergoes dynamic phosphorylation during the transcription cycle. This phosphorylation is essential for the recruitment of various factors required for mRNA processing, including capping enzymes and splicing factors.[1] By inhibiting CTD phosphorylation, Oncrasin-1 effectively disrupts transcription elongation and mRNA processing, leading to a global shutdown of gene expression and ultimately triggering cell death.[1]
This mechanism is particularly effective in cancer cells that are transformed by oncogenes like c-Myc, which renders them more sensitive to RNA polymerase II inhibitors.[1] The initial discovery of Oncrasin-1 was based on a synthetic lethality approach, where it selectively killed human ovarian epithelial cells transformed with a mutant K-Ras oncogene, while having minimal effect on the non-transformed parental cells.[1][2][3][4]
Preclinical Data
A series of preclinical studies have evaluated the efficacy of Oncrasin-1 and its more potent analogues against various cancer cell lines and in in-vivo models.
In Vitro Cytotoxicity
The antitumor activity of Oncrasin-1 and 69 of its analogues was assessed against normal human ovarian epithelial cells (T29) and two cancer cell lines harboring K-Ras mutations: T29Kt1 (K-Ras transformed T29 cells) and H460 (non-small cell lung cancer).[1] Many of the analogues demonstrated greater potency than the parent compound and maintained selectivity for cancer cells over normal cells.[1][5][6][7]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Oncrasin-1 and Selected Analogues
| Compound | R1 Group | R2 Group | T29 Cells (Normal) | T29Kt1 Cells (K-Ras) | H460 Cells (K-Ras) |
|---|---|---|---|---|---|
| Oncrasin-1 | CHO | 4'-Cl Ph | >31.6 | 2.51 | 0.25 |
| Compound 34 | CH2OH | 4'-Cl Ph | >31.6 | 0.25 | 0.03 |
| Compound 35 | CH2OH | 3'-Cl Ph | >31.6 | 0.10 | 0.01 |
| Compound 50 | CH2OH | 4'-F Ph | >31.6 | 0.20 | 0.02 |
Data sourced from a study evaluating Oncrasin-1 analogues. R1 and R2 refer to substitutions on the indole ring structure.[1]
Furthermore, a particularly potent analogue, NSC-743380 (Oncrasin-72) , was evaluated in the NCI-60 cancer cell line panel. It showed high activity against a range of cancer cell lines, with a median 50% growth-inhibitory concentration (GI50) of 1.62 µM.[2][3][4] For eight of the most sensitive cell lines, the GI50 was less than or equal to 10 nM.[2][3][4]
Table 2: In Vitro Activity of NSC-743380 (Oncrasin-72) in Sensitive Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| MCF-7 | Breast | 0.02 |
| A498 | Renal | 0.01 |
| 786-O | Renal | >10 |
| MDA-MB-231 | Breast | >10 |
Data reflects the high potency and selectivity of this analogue.[3]
In Vivo Efficacy
The in vivo antitumor activity of NSC-743380 was evaluated in nude mice bearing xenograft tumors from the A498 human renal cancer cell line. The study demonstrated that NSC-743380 has a favorable safety profile and significant antitumor activity.[2][3][8]
Table 3: In Vivo Efficacy of NSC-743380 in A498 Renal Cancer Xenografts
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Response |
|---|---|---|---|
| Vehicle Control | - | - | Progressive Growth |
| NSC-743380 | 67 | Daily x 5 | Complete Regression |
| NSC-743380 | 100 | Daily x 5 | Complete Regression |
| NSC-743380 | 150 | Daily x 5 | Complete Regression |
Data from a study in nude mice. The maximum tolerated dose for this schedule was 150 mg/kg.[2][3][8]
Advanced Mechanistic Insights: NSC-743380
Mechanistic studies on the potent analogue NSC-743380 revealed a multi-faceted mode of action. While it retains the primary mechanism of inhibiting RNA polymerase II phosphorylation, it also modulates other critical cancer-related pathways.[2][3][4] Treatment with NSC-743380 in sensitive cancer cells led to:
-
JNK Activation: Increased phosphorylation of c-Jun N-terminal kinase (JNK).
-
STAT3 Inhibition: Inhibition of JAK2 and STAT3 phosphorylation.
-
Apoptosis Induction: Activation of caspase-8 and caspase-9.[2][3]
These effects were not observed in resistant cell lines, highlighting the targeted nature of its activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on Oncrasin-1.
Synthesis of Oncrasin-1 Analogues
The general synthesis approach involves the reaction of an indole-3-carboxaldehyde derivative with a benzyl halide.[1]
-
Reaction Setup: Combine indole-3-carboxaldehyde or its analogue with a suitable benzyl halide in the presence of an alkali catalyst.
-
Incubation: The reaction is typically carried out at room temperature.
-
Purification: The resulting product is purified using column chromatography, such as on a silica gel or a neutral aluminum C18 column.
-
Characterization: The purity and molecular weight of the final products are confirmed by high-performance liquid chromatography-mass spectrometry (HPLC/MS). The chemical structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
Modification (Optional): The purified product can be further modified (e.g., reduced, oxidized) to create a diverse library of derivatives.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay is used to determine the cytotoxic effects of the compounds.[1][2]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of compound concentrations (e.g., from 10 nM to 31.6 µM) for a specified duration (e.g., 3 days).[1] Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Washing: Remove unbound dye by washing with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a plate reader.
-
Calculation: Calculate the IC50 or GI50 value, which is the concentration of the drug that causes a 50% reduction in cell viability or growth compared to the control.
Western Blot Analysis
This technique is used to detect changes in protein levels and phosphorylation status.[2][9][10]
-
Cell Treatment: Treat cells with the compound of interest (e.g., 1 µM NSC-743380) for a specified time (e.g., 12 hours).[2]
-
Lysis: Harvest and lyse the cells in a suitable buffer to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-RNA Pol II CTD, anti-phospho-JNK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.
In Vivo Xenograft Efficacy Study
This protocol outlines the general steps for assessing antitumor activity in an animal model.[2][3][8]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A498 human renal cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., NSC-743380) and vehicle control via a specified route (e.g., intraperitoneal) and schedule.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Analyze the data to determine tumor growth inhibition or regression.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Target of Oncrasin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The development of targeted cancer therapies hinges on the precise identification of molecular vulnerabilities within cancer cells. The RAS family of oncogenes, particularly KRAS, are among the most frequently mutated genes in human cancers, yet they have remained challenging to target directly. The discovery of Oncrasin-1 through a synthetic lethality screen in isogenic human ovarian epithelial cells with and without oncogenic Ras expression opened a new avenue for targeting Ras-driven cancers.[1] Initial molecular characterization revealed that Oncrasin-1 induces apoptosis in a subset of cancer cell lines, an effect associated with the co-aggregation of protein kinase Cι (PKCι) and RNA splicing factors in the nucleus.[1] This guide focuses on the subsequent elucidation of its core molecular target: RNA polymerase II.
Primary Molecular Target: RNA Polymerase II
The central mechanism of action of Oncrasin-1 and its analogues is the inhibition of RNA polymerase II, the enzyme responsible for transcribing DNA into precursor mRNA. This inhibition is not direct but is mediated by the suppression of phosphorylation at the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1][2] The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and its dynamic phosphorylation is crucial for the recruitment of factors necessary for mRNA transcription and processing, including capping and splicing.[1][2]
Inhibition of CTD Phosphorylation
Treatment of sensitive cancer cell lines with Oncrasin-1 leads to a marked reduction in the phosphorylation of the RNA polymerase II CTD.[1] This effect is observed in K-Ras mutant cell lines that are susceptible to Oncrasin-1 but not in resistant cell lines.[1] The suppression of CTD phosphorylation disrupts the transcription process, leading to cell death.[2] Several potent analogues of Oncrasin-1 have been shown to act through the same mechanism, confirming that inhibition of RNA polymerase II CTD phosphorylation is a hallmark of this compound class.[2]
The proposed mechanism for this inhibition is indirect. Evidence suggests that Oncrasin-1 disrupts the interaction between PKCι and the cyclin-dependent protein kinase 9/cyclin T1 (CDK9/cyclin T1) complex.[1] The CDK9/cyclin T1 complex is a key kinase responsible for phosphorylating the RNA polymerase II CTD, which is essential for transcriptional elongation.[1] By interfering with this interaction, Oncrasin-1 effectively reduces the phosphorylation of the CTD, thereby halting transcription.
Secondary Signaling Pathways Affected by Oncrasin-1 Analogues
Further studies on more potent analogues of Oncrasin-1, such as NSC-743380, have revealed modulation of additional signaling pathways that contribute to their antitumor activity. These analogues not only inhibit RNA polymerase II phosphorylation but also induce activation of the c-Jun N-terminal kinase (JNK) pathway and inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[3]
JNK Activation and STAT3 Inhibition
Treatment of sensitive cancer cells with NSC-743380 leads to the activation of JNK and inhibition of STAT3 phosphorylation.[3] Both JNK activation and STAT3 inhibition are known to play critical roles in apoptosis and tumor suppression. The modulation of these pathways by NSC-743380 appears to be independent of its effect on RNA polymerase II.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the activity of Oncrasin-1 and its analogues.
Table 1: In Vitro Cytotoxicity of Oncrasin-1 and Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Oncrasin-1 | T29Kt1 (K-Ras mutant) | 2.51 | [1] |
| Oncrasin-1 | H460 (K-Ras mutant) | 0.25 | [1] |
| Oncrasin-1 | T29 (Wild-type Ras) | >31.6 | [1] |
| NSC-743380 | A498 | ≤0.01 | [3] |
| NSC-743380 | MCF-7 | ≤0.01 | [3] |
Table 2: In Vivo Antitumor Activity of NSC-743380 in A498 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| NSC-743380 | 67 - 150 | Complete Regression | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the identification of Oncrasin-1's molecular target.
NCI-60 Cell Viability Screen (Sulforhodamine B Assay)
The in vitro antitumor activity of Oncrasin-1 and its analogues is often determined using the NCI-60 screen, which employs a sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[1]
-
Drug Addition: Experimental compounds are solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.[1]
-
Cell Fixation: For adherent cells, the assay is terminated by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C.[1]
-
Staining: The supernatant is discarded, and plates are washed five times with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[1]
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[1]
-
Solubilization and Absorbance Reading: Bound stain is solubilized with 10 mM Trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of proteins like RNA polymerase II, JNK, and STAT3.
Protocol:
-
Cell Lysis: Cells are treated with the compound of interest for a specified time and concentration (e.g., 1 µM NSC-743380 for 12 hours).[3] Cells are then harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The antitumor activity of Oncrasin-1 analogues is evaluated in vivo using xenograft models, typically in nude mice.
Protocol:
-
Tumor Cell Implantation: A498 human renal cancer cells are implanted subcutaneously into the flank of nude mice.[3]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., NSC-743380) is administered at specified doses and schedules.[3]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
The molecular target of Oncrasin-1 has been identified as RNA polymerase II, which it inhibits by suppressing the phosphorylation of the C-terminal domain. This mechanism is particularly effective in cancer cells with K-Ras mutations, highlighting a synthetic lethal interaction. More potent analogues of Oncrasin-1 have been developed that also modulate other key cancer-related pathways, such as JNK and STAT3, leading to enhanced antitumor activity. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this promising class of anticancer agents. Further investigation into the precise binding site of Oncrasin-1 and the intricate details of its interaction with the PKCι-CDK9 complex will be crucial for the future development of even more effective and selective inhibitors.
References
Understanding the Synthetic Lethality of Oncrasin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-1 is a small molecule identified through synthetic lethality screening that exhibits potent and selective cytotoxicity against cancer cells harboring KRAS mutations. This technical guide provides an in-depth overview of the core principles underlying the synthetic lethal relationship between Oncrasin-1 and oncogenic KRAS. It details the compound's mechanism of action, summarizes key preclinical data, and provides comprehensive experimental protocols for the assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers in oncology and drug development interested in the therapeutic potential of targeting KRAS-driven cancers through synthetic lethality.
Introduction to Oncrasin-1 and Synthetic Lethality
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this approach aims to identify drugs that are selectively lethal to cancer cells with specific mutations (e.g., in oncogenes or tumor suppressor genes) but are non-toxic to normal cells.
Oncrasin-1 was discovered using a synthetic lethality screening approach to identify compounds that selectively kill human cancer cells with KRAS mutations.[1][2] KRAS is one of the most frequently mutated oncogenes in human cancers and has been historically challenging to target directly. The discovery of Oncrasin-1 provided a promising new strategy for treating these aggressive malignancies.
Mechanism of Action
The synthetic lethality of Oncrasin-1 in KRAS-mutant cancer cells is mediated through a multi-faceted mechanism of action that converges on the disruption of critical cellular processes, leading to apoptosis.
Targeting the K-Ras/PKCι Signaling Pathway
Oncrasin-1's activity is linked to the K-Ras/PKCι signaling pathway.[2] Protein kinase C iota (PKCι) is an atypical protein kinase C that is activated by oncogenic Ras and is essential for K-Ras-induced cellular transformation.[2] Treatment of sensitive cancer cells with Oncrasin-1 leads to the abnormal aggregation of PKCι in the nucleus.[2] This disruption of PKCι localization and function is a key event in the induction of apoptosis. The pro-apoptotic effects of Oncrasin-1 can be blocked by the knockdown of either K-Ras or PKCι, confirming their central role in the compound's mechanism of action.[2]
Inhibition of RNA Polymerase II CTD Phosphorylation
A primary molecular effect of Oncrasin-1 and its active analogues is the suppression of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[3] The CTD is a crucial platform for the recruitment of factors involved in transcription and mRNA processing. Its phosphorylation, particularly at serine 2 and serine 5 residues of the heptapeptide repeats, is essential for transcriptional elongation and co-transcriptional RNA processing. By inhibiting CTD phosphorylation, Oncrasin-1 disrupts these fundamental processes, leading to a global shutdown of transcription and ultimately, cell death.[3]
Induction of Apoptosis
The cytotoxic effects of Oncrasin-1 are a direct result of apoptosis induction.[2] Treatment with Oncrasin-1 in sensitive cell lines leads to the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.[2]
Data Presentation
In Vitro Efficacy
While comprehensive GI50 data for Oncrasin-1 across the NCI-60 panel is not publicly available, a potent analogue, NSC-743380 (Oncrasin-72) , has been extensively characterized.[4]
| Cell Line | Cancer Type | GI50 (µM) |
| Sensitive Lines | ||
| HOP-92 | Non-Small Cell Lung | < 0.01 |
| NCI-H226 | Non-Small Cell Lung | < 0.01 |
| NCI-H522 | Non-Small Cell Lung | < 0.01 |
| COLO 205 | Colon | < 0.01 |
| HCT-116 | Colon | < 0.01 |
| OVCAR-3 | Ovarian | < 0.01 |
| OVCAR-4 | Ovarian | < 0.01 |
| A498 | Renal | < 0.01 |
| Moderately Sensitive Lines | ||
| MCF7 | Breast | 0.01 - 1 |
| MDA-MB-231 | Breast | 0.01 - 1 |
| Resistant Lines | ||
| A549/ATCC | Non-Small Cell Lung | > 10 |
| SK-MEL-5 | Melanoma | > 10 |
Table 1: Growth Inhibitory (GI50) Activity of NSC-743380 in Selected NCI-60 Cancer Cell Lines. Data is representative of publicly available information.[4] For eight of the most sensitive cell lines, the GI50 was ≤ 10 nM.[4]
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of Oncrasin-1 and its analogues.
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Oncrasin-1 | Lung Cancer (K-Ras mutant) | Human lung tumor xenografts in nude mice | Intraperitoneal injection | >70% suppression | [2] |
| NSC-743380 | Renal Cancer | A498 xenografts in nude mice | 67 mg/kg to 150 mg/kg | Complete tumor regression | [4] |
Table 2: In Vivo Efficacy of Oncrasin-1 and its Analogue NSC-743380.
Experimental Protocols
Synthetic Lethality Screening
This protocol outlines a general approach for a synthetic lethality screen to identify compounds that selectively target KRAS-mutant cells.
-
Cell Lines: Utilize an isogenic pair of cell lines, one with wild-type KRAS and the other with a stable KRAS mutation.
-
Cell Plating: Seed both cell lines in parallel in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Add a library of small molecules at various concentrations to the plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay, MTS assay, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for each compound in both cell lines. Identify "hits" as compounds that exhibit significantly lower IC50/GI50 values in the KRAS-mutant cell line compared to the wild-type cell line.
Immunofluorescence for PKCι Nuclear Aggregation
This protocol describes the visualization of PKCι localization following treatment with Oncrasin-1.
-
Cell Culture: Grow KRAS-mutant cancer cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with Oncrasin-1 at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PKCι diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol details the detection of changes in RNA Polymerase II CTD phosphorylation.
-
Cell Lysis: Treat sensitive and resistant cancer cells with Oncrasin-1 for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated RNA Polymerase II CTD (e.g., anti-phospho-Ser2 and anti-phospho-Ser5) and total RNA Polymerase II overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Oncrasin-1 Synthetic Lethality Pathway.
Caption: Preclinical Evaluation Workflow for Oncrasin-1.
Resistance Mechanisms
The mechanisms of resistance to Oncrasin-1 are not yet fully understood. However, initial studies suggest that resistance is not associated with membrane pump-mediated drug efflux, as high levels of active compounds were found in resistant cells.[3] Further research is needed to elucidate the molecular basis of both intrinsic and acquired resistance to Oncrasin-1. Potential mechanisms could involve alterations in the K-Ras/PKCι signaling pathway, mutations in RNA polymerase II that prevent the inhibitory effects of the drug, or the activation of compensatory survival pathways.
Clinical Development
To date, there is no publicly available information on clinical trials for Oncrasin-1 or its direct analogues. The development of RNA polymerase II inhibitors for cancer therapy is an active area of research, with several compounds targeting components of the transcriptional machinery, such as CDK7 and CDK9, in clinical trials.[5] The preclinical data for Oncrasin-1 and its analogues suggest that this class of compounds holds promise, but further investigation is required to advance them into clinical development.
Conclusion
Oncrasin-1 represents a compelling example of the successful application of a synthetic lethality strategy to target KRAS-mutant cancers. Its unique mechanism of action, involving the dual disruption of the K-Ras/PKCι signaling pathway and the inhibition of RNA polymerase II-mediated transcription, provides a strong rationale for its further development. This technical guide has summarized the key scientific principles and experimental methodologies related to Oncrasin-1, offering a foundation for researchers to build upon in the ongoing effort to develop effective therapies for KRAS-driven malignancies. Future work should focus on elucidating resistance mechanisms, optimizing the pharmacokinetic and pharmacodynamic properties of Oncrasin-1 analogues, and ultimately, advancing these promising compounds into clinical trials.
References
- 1. RAS Synthetic Lethal Screens Revisited: Still Seeking the Elusive Prize? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Early-Stage Research on Oncrasin-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of Oncrasin-1 derivatives, a promising class of small-molecule inhibitors for cancer therapy. The document details their mechanism of action, structure-activity relationships, quantitative antitumor activities, and the experimental protocols used in their evaluation.
Introduction
Oncrasin-1 is a novel anticancer agent identified through synthetic lethality screening against cells expressing oncogenic K-Ras.[1][2] It is characterized by an indole structure and demonstrates cytotoxic activity in a subset of cancer cells, particularly those with K-Ras mutations.[1][3] The primary mechanism of action for Oncrasin-1 and its derivatives is the inhibition of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II).[1][4] This inhibition disrupts essential cellular processes, leading to apoptosis in susceptible cancer cells.[1]
To enhance the therapeutic potential and optimize the antitumor activity of the lead compound, numerous analogues and derivatives have been synthesized and evaluated.[1][5] These efforts have led to the identification of compounds with significantly greater potency and improved in vivo safety and efficacy profiles compared to the parent molecule. This guide focuses on these early-stage developments, providing the technical details necessary for researchers in the field.
Mechanism of Action
The antitumor activity of Oncrasin-1 derivatives stems from their ability to modulate critical cellular signaling pathways.
2.1. Inhibition of RNA Polymerase II Phosphorylation The core mechanism of Oncrasin-1 and its active analogues is the suppression of phosphorylation of the Pol II CTD.[1][2] The CTD is crucial for the efficient processing of mRNA transcripts, including capping and splicing.[1] By inhibiting its phosphorylation, these compounds disrupt Pol II function, leading to cell death.[1] This effect has been consistently observed in sensitive cancer cell lines treated with active derivatives.[4][5]
2.2. Modulation of Cancer-Related Signaling Pathways Beyond Pol II inhibition, more potent derivatives like NSC-743380 (Oncrasin-72) have been shown to modulate multiple cancer-related pathways. Mechanistic studies revealed that NSC-743380 induces the activation of c-Jun N-terminal kinase (JNK) and inhibits the phosphorylation of JAK2 and STAT3, a key signaling node involved in cell proliferation and survival. The suppression of cyclin D1 expression is another downstream effect.[6] The antitumor activity of NSC-743380 can be partially blocked by inhibiting JNK activation or by overexpressing a constitutively active form of STAT3.[2]
Quantitative Data: Antitumor Activity
Extensive screening of Oncrasin-1 derivatives has been performed to quantify their cytotoxic activity.[1][4] The tables below summarize the 50% inhibitory concentration (IC50) and 50% growth-inhibitory concentration (GI50) values for Oncrasin-1 and selected potent derivatives across various cancer cell lines.
Table 1: IC50 Values (μM) of Oncrasin-1 and Derivatives in T29, T29Kt1, and H460 Cell Lines
| Compound | R1 Group | R2 Group | R3 Indole Ring | T29 Cells (μM) | T29Kt1 (K-Ras) Cells (μM) | H460 (K-Ras) Cells (μM) | Reference |
|---|---|---|---|---|---|---|---|
| Oncrasin-1 | CHO | 4'-Cl Ph | H | >31.6 | 2.51 | 0.25 | [1] |
| Compound 34 | CH2OH | 4'-Cl Ph | H | >31.6 | 0.20 | 0.02 | [1] |
| Compound 35 | CH2OH | 3'-Cl Ph | H | >31.6 | 0.25 | 0.02 | [1] |
| Compound 50 | CH2OH | 4'-F Ph | H | >31.6 | 0.25 | 0.02 | [1] |
| Compound 22 | CHO | Isopropyl | H | >31.6 | >31.6 | 10.0 | [1] |
Data sourced from Wu et al. (2011). T29 is a normal human ovarian epithelial cell line, while T29Kt1 and H460 are K-Ras mutant cancer cell lines.[1]
Table 2: GI50 Values (nM) of NSC-743380 (Oncrasin-72) in NCI-60 Panel
| Cancer Type | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| Renal | A498 | ≤10 | |
| Renal | SN12C | ≤10 | [2] |
| Ovarian | OVCAR-3 | ≤10 | [2] |
| Ovarian | OVCAR-4 | ≤10 | [2] |
| Breast | HS 578T | ≤10 | [2] |
| Breast | MDA-MB-435 | ≤10 | [2] |
| Colon | HCT-116 | ≤10 | [2] |
| Lung | HOP-92 | ≤10 | [2] |
NSC-743380 (1-[(3-chlorophenyl) methyl]-1H-indole-3-methanol) is one of the most potent analogues identified.
Structure-Activity Relationship (SAR) and Synthesis
Systematic evaluation of 69 Oncrasin-1 analogues revealed key structural features required for antitumor activity.[1][4]
-
Indole Core: The indole structure is a foundational component.[1]
-
N-Benzyl Group: A benzyl group linked to the nitrogen of the indole is critical for activity. Replacing it with smaller groups like isopropyl leads to a partial or complete loss of function.[1]
-
3-Position Substitute: Most active compounds possess either a hydroxymethyl (-CH2OH) or an aldehyde (-CHO) group at the 3-position of the indole.[4][5] Notably, hydroxymethyl derivatives were found to be up to 100 times more potent than their corresponding aldehyde counterparts.[1][4]
-
Benzene Ring Substitutions: Both electron-donating and electron-withdrawing groups on the benzene ring of the N-benzyl moiety were well tolerated, indicating flexibility in this region for further modification.[1][4]
The general synthesis of these derivatives involves reacting an indole-3-carboxaldehyde analogue with a benzyl halide under alkali conditions at room temperature.[5] The resulting product can then be modified (e.g., reduced) to obtain the desired derivative.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Oncrasin-1 derivatives.
5.1. Cell Viability Assay (Sulforhodamine B - SRB) This assay is used to determine cytotoxicity and calculate IC50/GI50 values.[7]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with the compound at various concentrations (typically in quadruplicate). Include a solvent (DMSO) control.
-
Incubation: Incubate the plates for 3 days (72 hours) at 37°C.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the optical density (absorbance) on a microplate reader at an appropriate wavelength (e.g., 515 nm).
-
Data Analysis: Normalize the absorbance values of treated cells to the DMSO-treated controls. Calculate IC50/GI50 values using a suitable curve-fitting program.[7]
5.2. Western Blot Analysis for Protein Phosphorylation This protocol is used to assess the phosphorylation status of proteins like Pol II and STAT3.[1][2]
-
Cell Treatment: Culture cells (e.g., H460, A498) and treat them with the test compound (e.g., 1 µM) or DMSO for a specified duration (e.g., 12-24 hours).[1][2]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., H5 antibody for pPol II) overnight at 4°C.[1][8] Use an antibody for a loading control (e.g., β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5.3. In Vivo Xenograft Tumor Study This protocol evaluates the in vivo antitumor activity of lead compounds.[2][7]
-
Animal Model: Use immunodeficient mice (e.g., 6-week-old female athymic nude mice).[7]
-
Tumor Implantation: Subcutaneously implant tumor fragments or a suspension of cancer cells (e.g., 1x10^7 A498 cells) into the flanks of the mice.[7]
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., ~125 mg).[7]
-
Randomization and Treatment: Randomize mice into treatment and control (vehicle) groups. Administer the compound (e.g., NSC-743380 at 67-150 mg/kg) and vehicle according to the defined schedule and route.[6]
-
Monitoring: Monitor tumor size using caliper measurements and animal body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Compare the tumor growth between treated and control groups to determine antitumor efficacy.
5.4. Flow Cytometry for Apoptosis Analysis This method quantifies the extent of apoptosis induced by the compounds.[7]
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Harvesting: Harvest both floating and attached cells using trypsin and wash twice with cold PBS.
-
Fixation: Fix the cells in 75% ethanol overnight at a density of 1x10^6 cells/mL.[7]
-
Staining: Resuspend the cell pellets in a solution containing a DNA-binding dye such as propidium iodide (PI), which also contains RNase.[7]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[7]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.
-
Quantification: Quantify the percentage of cells in the sub-G1 phase using appropriate software.
In Vivo Efficacy of Lead Derivatives
In vivo studies have demonstrated the significant potential of optimized Oncrasin-1 derivatives. The analogue NSC-743380, in particular, exhibited a better safety profile and greater antitumor activity than other tested analogues like NSC-741909. In a xenograft model using the A498 human renal cancer cell line, treatment with NSC-743380 at doses ranging from 67 mg/kg to 150 mg/kg resulted in the complete regression of established tumors. These compelling in vivo results underscore the therapeutic potential of this class of compounds.
Conclusion
Early-stage research on Oncrasin-1 derivatives has successfully identified a class of potent antitumor agents that function primarily by inhibiting RNA polymerase II phosphorylation. Structure-activity relationship studies have provided a clear rationale for analogue design, leading to the development of compounds like NSC-743380 with nanomolar potency and remarkable in vivo efficacy. Further investigation into the complex modulation of multiple signaling pathways, including JNK and STAT3, will continue to refine our understanding of their mechanism of action. The data and protocols presented in this guide offer a solid foundation for the continued development of Oncrasin-1 derivatives as a potential new modality in cancer treatment.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oncrasin-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 is a small molecule inhibitor identified through synthetic lethality screening in cancer cells harboring K-Ras mutations.[1][2] It functions as a proapoptotic agent by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription elongation and mRNA processing.[1][3] This disruption of RNA polymerase II function ultimately leads to cell death.[1] Oncrasin-1 has demonstrated antiproliferative effects against a variety of human tumor cell lines with K-Ras mutations, exhibiting IC50 values generally at or below 3 μM.[2][4] These application notes provide detailed protocols for the use of Oncrasin-1 in cell culture experiments to assess its cytotoxic and apoptotic effects.
Data Presentation
Table 1: Solubility and Storage of Oncrasin-1
| Property | Recommendation | Citation(s) |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). | [2][3] |
| Powder Storage | Store at +4°C. | [2][3] |
| Solution Storage | Prepare solutions on the day of use if possible. If storage is required, store at -20°C for up to one month. | [3] |
Table 2: Reported IC50 Values of Oncrasin-1 in K-Ras Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| H460 | Non-small cell lung | ≤ 3 | [4] |
| H2122 | Non-small cell lung | ≤ 3 | [4] |
| H2887 | Non-small cell lung | ≤ 3 | [4] |
| A549 | Non-small cell lung | ≤ 3 | [4] |
| Various | Human tumor cell lines with K-Ras mutations | ≤ 3 | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of Oncrasin-1 and a typical experimental workflow for its evaluation in cell culture.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oncrasin-1 in In Vitro Cancer Studies
Introduction
Oncrasin-1 is a novel small molecule inhibitor identified through synthetic lethality screening in cancer cells with oncogenic Ras mutations.[1][2] Its primary mechanism of action involves the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, an essential process for efficient mRNA transcription.[1][2] This inhibition ultimately disrupts transcription, leading to apoptosis in susceptible cancer cell lines. This document provides detailed application notes and protocols for the in vitro use of Oncrasin-1 and its more potent analogue, NSC-743380 (also known as Oncrasin-72), to assist researchers in designing and executing experiments for cancer studies.
Data Presentation: In Vitro Efficacy of Oncrasin-1 and Analogues
While Oncrasin-1 has shown anti-tumor activity, several of its analogues have been developed and found to be more potent.[1][2] The following table summarizes the available quantitative data on the in vitro efficacy of Oncrasin-1 and its well-characterized, more potent analogue, NSC-743380. Concentrations for Oncrasin-1 are generally in the micromolar range, whereas NSC-743380 exhibits activity at nanomolar concentrations.
| Compound | Cell Line | Cancer Type | Assay | Effective Concentration/GI₅₀ | Citation(s) |
| Oncrasin-1 | H460 | Lung Cancer | Western Blot | 1 µM (for target engagement) | [3] |
| T29 / T29Kt1 | Ovarian Epithelial | Western Blot | 10 µM (for target engagement) | [3] | |
| NSC-743380 | A498 | Renal Cancer | Cell Viability | GI₅₀ ≤ 10 nM | [1][4] |
| MCF-7 | Breast Cancer | Apoptosis Assay | 1 µM (induces caspase activation) | ||
| Breast, Lung, Colon, Ovary, Kidney Cancers (various) | Various | Cell Viability | GI₅₀ ≤ 10 nM (for 8 most sensitive lines) | [1][4] |
GI₅₀ (50% Growth Inhibition) is a common metric for cytotoxic compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Oncrasin-1 and a general experimental workflow for its in vitro characterization.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring RNA Polymerase II Inhibition by Oncrasin-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 is a small molecule inhibitor identified through synthetic lethality screening in cancer cells with oncogenic Ras mutations.[1] Its primary mechanism of action involves the disruption of transcriptional processes by inhibiting the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II).[1][2] The Pol II CTD is a platform for the recruitment of various factors that regulate transcription and co-transcriptional RNA processing. Its phosphorylation, particularly at serine 2 (Ser2) and serine 5 (Ser5) residues of the heptapeptide repeats (YSPTSPS), is a critical step for transcription initiation and elongation.[2][3] Oncrasin-1 and its analogs suppress this phosphorylation, leading to cell death in susceptible cancer cell lines.[1][2][4]
This document provides detailed application notes and protocols for measuring the inhibitory effect of Oncrasin-1 on RNA polymerase II, focusing on three key experimental approaches:
-
Western Blotting to quantify the levels of phosphorylated Pol II CTD.
-
In Vitro Transcription Assays to directly measure the impact on RNA synthesis.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR to assess Pol II occupancy on target genes.
Signaling Pathway of RNA Polymerase II CTD Phosphorylation and Oncrasin-1 Inhibition
The phosphorylation of the RNA polymerase II C-terminal domain is a dynamic process regulated by multiple cyclin-dependent kinases (CDKs). During the transcription cycle, CDK7, a component of the general transcription factor TFIIH, phosphorylates Ser5 at the promoter, which is crucial for transcription initiation.[2][5] Subsequently, CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates Ser2, a step required for productive transcription elongation.[2][6][7] Oncrasin-1 exerts its inhibitory effect by preventing this phosphorylation cascade.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of Oncrasin-1 and its analogs from cell viability and mechanistic assays.
| Compound | Assay Type | Cell Line(s) | IC50 / GI50 | Reference |
| Oncrasin-1 Analogues | Cell Viability | H1299, H322 (resistant) | ≥13 µM | [1] |
| NSC-743380 (Oncrasin-72) | Cell Viability | 8 sensitive NCI-60 lines | ≤10 nM | [4] |
| Oncrasin-1 Analogues | CTD Phosphorylation Inhibition | Sensitive Cancer Cells | 1 µM (effective concentration) | [1] |
| NSC-743380 (Oncrasin-72) | CTD Phosphorylation Inhibition | Breast and Renal Cancer Cells | Effective suppression observed | [4] |
Experimental Protocols
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol details the immunodetection of total and phosphorylated forms of the Rpb1 subunit of Pol II to assess the inhibitory effect of Oncrasin-1.
Principle: Western blotting uses specific antibodies to detect the levels of total Pol II and its phosphorylated forms (pSer2 and pSer5) in cell lysates. A decrease in the ratio of phosphorylated Pol II to total Pol II upon treatment with Oncrasin-1 indicates inhibition.
Materials:
-
Cell culture reagents
-
Oncrasin-1
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Pol II CTD repeat YSPTSPS (phospho Ser2), anti-Pol II CTD repeat YSPTSPS (phospho Ser5), and total Pol II (Rpb1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of Oncrasin-1 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[8][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated Pol II signal to the total Pol II signal.
In Vitro Transcription (IVT) Assay
This assay directly measures the synthesis of RNA from a DNA template in the presence of nuclear extracts and assesses the inhibitory effect of Oncrasin-1.
Principle: A DNA template containing a promoter is incubated with nuclear extracts (a source of Pol II and general transcription factors), ribonucleotides (NTPs), and Oncrasin-1. The amount of newly synthesized RNA is quantified to determine the extent of Pol II inhibition.[10][11]
Materials:
-
Nuclear extract from a suitable cell line
-
Linearized DNA template with a strong promoter (e.g., CMV)
-
Oncrasin-1
-
Transcription buffer
-
NTP mix
-
RNase inhibitor
-
RNA purification kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers specific to the transcript
Protocol:
-
Reaction Setup: In a nuclease-free tube, combine the nuclear extract, DNA template, transcription buffer, and RNase inhibitor. Add varying concentrations of Oncrasin-1 or vehicle control.
-
Transcription Initiation: Add the NTP mix to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
RNA Purification: Stop the reaction and purify the newly synthesized RNA using a suitable kit. Include a DNase treatment step to remove the DNA template.
-
cDNA Synthesis: Reverse transcribe the purified RNA into cDNA.
-
qPCR: Perform qPCR using primers specific to the transcribed region of the DNA template.
-
Analysis: Calculate the relative amount of transcript in Oncrasin-1-treated samples compared to the control.
Chromatin Immunoprecipitation (ChIP) - qPCR
This protocol measures the occupancy of RNA polymerase II at specific gene loci within intact cells, providing an in vivo assessment of Oncrasin-1's effect on Pol II binding to chromatin.
Principle: Cells are treated with Oncrasin-1, and then proteins are cross-linked to DNA. Chromatin is sheared, and an antibody against Pol II is used to immunoprecipitate Pol II-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers for specific gene regions (e.g., promoters and gene bodies). A decrease in Pol II occupancy suggests inhibition.[12][13]
Materials:
-
Cell culture reagents
-
Oncrasin-1
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis and wash buffers
-
Anti-Pol II antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR master mix and primers for target gene regions
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with Oncrasin-1 as described for Western blotting. Cross-link proteins to DNA by adding formaldehyde to the media and incubating. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-Pol II antibody or an isotype control IgG.
-
Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads. Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with NaCl at 65°C. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR: Perform qPCR using primers designed for the promoter and gene body of a constitutively expressed gene (e.g., GAPDH) and a gene of interest.
-
Analysis: Analyze the qPCR data as a percentage of the input DNA to determine the relative occupancy of Pol II at the specified gene regions.
Conclusion
The methodologies described provide a comprehensive framework for characterizing the inhibitory effects of Oncrasin-1 on RNA polymerase II. By combining biochemical assays that directly measure enzymatic activity and phosphorylation status with cell-based assays that assess in vivo target engagement, researchers can obtain a robust understanding of the mechanism of action of this and other potential transcription-targeting therapeutics.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating RNA polymerase II carboxyl-terminal domain (CTD) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Progression through the RNA polymerase II CTD cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 10. Non-canonical CTD-kinases regulate RNA polymerase II in a gene-class specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling RNA polymerase II using the fast chromatin immunoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Oncrasin-1 and its Analogs in Xenograft Models
Introduction
Oncrasin-1 is a novel small molecule anticancer agent identified through synthetic lethality screening in human epithelial cells with and without oncogenic K-Ras expression.[1][2] It demonstrates selective cytotoxicity against cancer cells harboring K-Ras mutations. The primary mechanism of action for Oncrasin-1 and its analogs is the inhibition of the C-terminal domain (CTD) of RNA Polymerase II, a critical enzyme for mRNA transcription.[1] This inhibition disrupts essential cellular processes, leading to apoptosis in susceptible cancer cells.[1] To enhance the therapeutic potential of the lead compound, several analogs have been developed, with some exhibiting greater potency and improved in vivo activity.[2]
This document provides detailed protocols and application notes for the use of Oncrasin-1 and its potent analog, NSC-743380 (also known as oncrasin-72), in preclinical xenograft models. The data and protocols are synthesized from published studies to guide researchers in evaluating the in vivo efficacy of this class of compounds.
Mechanism of Action
Oncrasin-1 and its analogs exert their antitumor effects through a multi-faceted mechanism:
-
Inhibition of RNA Polymerase II: The core mechanism is the suppression of phosphorylation of the RNA Polymerase II C-terminal domain (CTD).[2][3] This action is critical as CTD phosphorylation is essential for transcription elongation and the recruitment of mRNA processing factors.[1]
-
Induction of Apoptosis: By disrupting transcription, these compounds can induce apoptosis in cancer cells.[1]
-
Modulation of Key Signaling Pathways: The potent analog NSC-743380 has been shown to modulate multiple cancer-related pathways. It induces the activation of JNK (c-Jun N-terminal kinase) and inhibits the JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) signaling pathway.[2][3] Both pathways are critically involved in tumorigenesis and cancer cell survival.
Quantitative Data Summary
The in vivo efficacy of Oncrasin-1 and its analogs has been demonstrated in various xenograft models. The data below summarizes key findings from preclinical studies.
Table 1: In Vivo Efficacy of Oncrasin-1 and its Analog NSC-743380
| Compound | Cancer Cell Line | Xenograft Model | Dosing | Efficacy Outcome | Reference |
| Oncrasin-1 | H460 (Lung Cancer) | In vivo study | Not Specified | 75.4% greater tumor suppression compared to solvent control. | [4] |
| NSC-743380 | A498 (Renal Cancer) | Nude Mouse Xenograft | 67 mg/kg | Complete tumor regression. | [2][3] |
| NSC-743380 | A498 (Renal Cancer) | Nude Mouse Xenograft | 100 mg/kg | Complete tumor regression. | [2][3] |
| NSC-743380 | A498 (Renal Cancer) | Nude Mouse Xenograft | 150 mg/kg | Complete tumor regression. | [2][3] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with Oncrasin-1 analogs in xenograft models, based on published research.[2][3]
Protocol 1: Establishment of Subcutaneous Xenograft Model
Objective: To establish subcutaneous tumors in immunodeficient mice using a human cancer cell line sensitive to Oncrasin-1 analogs (e.g., A498 human renal cancer).
Materials:
-
A498 human renal cancer cell line
-
Appropriate cell culture medium (e.g., MEM) with supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture A498 cells in recommended medium until they reach 80-90% confluency.
-
Cell Harvesting: a. Wash cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium, collect cells, and centrifuge. d. Resuspend the cell pellet in sterile, serum-free medium or PBS. e. Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Preparation of Cell Suspension for Injection: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel. b. The final concentration should be adjusted to inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL. c. Keep the cell suspension on ice until injection.
-
Tumor Cell Implantation: a. Anesthetize the nude mice according to approved institutional protocols. b. Shave and sterilize the injection site on the dorsal flank of the mouse. c. Using a 1 mL syringe with a 27-gauge needle, slowly inject the 100-200 µL cell suspension subcutaneously.
-
Tumor Growth Monitoring: a. Monitor the animals regularly for tumor formation. b. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . d. Randomize animals into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: Administration of Oncrasin-1 Analog (NSC-743380)
Objective: To administer the therapeutic agent to tumor-bearing mice and monitor its effect on tumor growth.
Materials:
-
NSC-743380 compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG, saline)
-
Tumor-bearing mice from Protocol 1
-
Sterile syringes and needles for injection
-
Animal scale
Procedure:
-
Drug Preparation: Prepare the dosing solutions of NSC-743380 at the desired concentrations (e.g., for doses of 67, 100, and 150 mg/kg). The vehicle used should be identical for the control group.
-
Animal Dosing: a. Weigh each mouse to calculate the precise volume of drug solution to be administered. b. Administer the drug or vehicle via the appropriate route (e.g., intraperitoneal injection), as determined in formulation studies. c. The treatment schedule should be followed consistently (e.g., daily, every other day for a specified number of weeks).
-
Monitoring: a. Continue to measure tumor volumes 2-3 times per week. b. Monitor animal body weight and overall health status as indicators of toxicity. c. The study should be terminated when tumors in the control group reach a predetermined size, or as per ethical guidelines.
-
Data Analysis: a. Plot mean tumor volume ± SEM for each group over time. b. Calculate Tumor Growth Inhibition (TGI) at the end of the study. c. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed antitumor effects.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the mechanism of action by analyzing target modulation in tumor tissue post-treatment.
Materials:
-
Tumor-bearing mice (treated and control)
-
Tissue lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blot (e.g., anti-phospho-RNA Pol II, anti-phospho-STAT3, anti-phospho-JNK, and total protein counterparts)
-
Western blotting equipment and reagents
Procedure:
-
Tissue Collection: At the end of the study (or at specific time points post-dose), euthanize a subset of mice from each group.
-
Tumor Excision: Carefully excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen or process immediately.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer and extract total protein.
-
Western Blot Analysis: a. Quantify protein concentration using a BCA or Bradford assay. b. Perform SDS-PAGE to separate proteins by size. c. Transfer proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against the targets of interest (e.g., phosphorylated RNA Polymerase II).[2] e. Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. f. Analyze the band intensities to determine the effect of treatment on the phosphorylation status of the target proteins.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Oncrasin-1 Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 is a small molecule inhibitor that has demonstrated potent anti-tumor activity in a variety of cancer cell lines, particularly those with KRAS mutations. A key mechanism of its action is the induction of apoptosis, or programmed cell death. For researchers and drug development professionals, accurately assessing the apoptotic effects of Oncrasin-1 is crucial for understanding its mechanism of action, determining its efficacy, and identifying potential biomarkers of response. These application notes provide detailed protocols for key experiments to quantify and characterize Oncrasin-1-induced apoptosis.
Data Presentation
The following tables summarize quantitative data on the effects of Oncrasin-1 and its analogs on cell viability and apoptosis in various cancer cell lines.
Table 1: IC50/GI50 Values of Oncrasin-1 and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Oncrasin-1 | H460 | Non-Small Cell Lung Cancer | ~1 | [1] |
| Oncrasin-1 | T29 | Ovarian Epithelial | ~10 | [1] |
| NSC-743380 (Oncrasin-72) | NCI-60 Panel (median) | Various | 1.62 | [2] |
| NSC-743380 (Oncrasin-72) | 8 most sensitive lines | Various | ≤ 0.01 | [2][3] |
| NSC-741909 (Oncrasin-60) | H460 | Non-Small Cell Lung Cancer | 0.2 | [4] |
| NSC-741909 (Oncrasin-60) | H157 | Non-Small Cell Lung Cancer | 0.1 | [4] |
Table 2: Oncrasin-1 and Analog-Induced Apoptosis in Cancer Cell Lines
| Compound | Cell Line | Treatment | Apoptosis (%) | Method | Reference |
| Oncrasin-1 | H460 | 1 µM for 12h | ~17% (control siRNA) | Flow Cytometry | [1] |
| Oncrasin-1 | T29 | 10 µM for 12h | Not specified | Flow Cytometry | [1] |
| Oncrasin-1 | T29Kt1 | 10 µM for 12h | Not specified | Flow Cytometry | [1] |
| Oncrasin-1 + TNFα | Glioma cells | 20 µM Oncrasin + TNFα | ~35-50% | TUNEL Assay | [5] |
| NSC-743380 | A498 | 1 µM for 24h | Dose-dependent increase in sub-G1 | Flow Cytometry | [2] |
| NSC-743380 | MCF-7 | 1 µM for 24h | Dose-dependent increase in sub-G1 | Flow Cytometry | [2] |
Signaling Pathways and Experimental Workflows
Oncrasin-1 Signaling Pathway Leading to Apoptosis
Oncrasin-1 has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which can lead to the inhibition of the pro-survival transcription factor NF-κB. Additionally, Oncrasin-1 and its analogs have been observed to inhibit the STAT3 signaling pathway, another critical regulator of cell survival and proliferation.
Oncrasin-1 induced apoptosis signaling pathways.
Experimental Workflow for Assessing Apoptosis
A typical workflow for assessing Oncrasin-1 induced apoptosis involves treating cancer cells with the compound, followed by harvesting and analysis using various techniques to detect the hallmarks of apoptosis.
Workflow for apoptosis assessment.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., H460)
-
Complete cell culture medium
-
Oncrasin-1
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Oncrasin-1 (e.g., 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 12, 24, or 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation and to set up the quadrants.
-
Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in Oncrasin-1-induced apoptosis, such as cleaved caspases, phosphorylated JNK, and phosphorylated STAT3.
Materials:
-
Cancer cell line of interest
-
Oncrasin-1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
By following these detailed protocols, researchers can effectively and reliably assess the apoptotic effects of Oncrasin-1, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note and Protocol: Preparing Oncrasin-1 Stock Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oncrasin-1 is a cell-permeable indolecarboxaldehyde compound that acts as a potent anti-cancer agent, particularly in cells with K-Ras mutations.[1] Its mechanism involves the inhibition of RNA polymerase II phosphorylation, leading to the suppression of RNA processing and the induction of apoptosis.[1][2][3] Accurate and consistent preparation of Oncrasin-1 stock solutions is critical for obtaining reproducible results in experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of Oncrasin-1 stock solutions for use in cancer research and drug development.
Chemical and Physical Properties
A summary of the key properties of Oncrasin-1 is presented below. For batch-specific molecular weight, always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Property | Value | Source |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | [4] |
| Molecular Formula | C₁₆H₁₂ClNO | [4] |
| Molecular Weight | 269.73 g/mol | [1][4] |
| CAS Number | 75629-57-1 | [4] |
| Appearance | Solid powder | N/A |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSOSoluble to 25 mM in ethanol | [5] |
Mechanism of Action: K-Ras Synthetic Lethality
Oncrasin-1 exhibits synthetic lethality in cancer cells harboring K-Ras mutations.[2][6] In these cells, Oncrasin-1 induces the abnormal aggregation of Protein Kinase C iota (PKCι) with splicing factors in the nucleus. This event disrupts the interaction between PKCι and the CDK9/Cyclin T1 complex, which is crucial for transcriptional elongation.[5] The ultimate result is a dramatic suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to an interruption of RNA processing, cell cycle arrest, and apoptosis.[1][2][3]
Experimental Protocols
-
Oncrasin-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (200 proof)
-
Microcentrifuge tubes (sterile, amber or covered in foil)
-
Pipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for DMSO)
The overall process involves weighing the compound, dissolving it in the appropriate solvent, ensuring complete dissolution, and aliquoting for storage to prevent degradation from repeated freeze-thaw cycles.[1]
This protocol is for preparing a high-concentration stock solution, suitable for most in vitro applications.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of Oncrasin-1 using the formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 269.73 g/mol / 1000 = 2.6973 mg
-
-
Weighing: Carefully weigh out the calculated amount of Oncrasin-1 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7] The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (e.g., amber) microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]
This protocol provides an alternative for experiments where DMSO may be undesirable. Note the lower maximum solubility in ethanol.[5]
-
Calculation: The calculation is identical to the DMSO protocol. For 1 mL of 10 mM stock, you will need 2.6973 mg of Oncrasin-1.
-
Weighing: Weigh the calculated amount of Oncrasin-1 powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add the desired volume of anhydrous ethanol (e.g., 1 mL).
-
Mixing: Close the tube tightly and vortex vigorously for several minutes. Ensure the solution is clear and all solute has dissolved.
-
Aliquoting and Storage: Aliquot the solution into smaller volumes in sterile, light-protected tubes for storage.
Storage and Stability
Proper storage is essential to maintain the activity of Oncrasin-1. Follow the guidelines below for both the solid compound and prepared stock solutions.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | +4°C | 2 years | Store protected from light. |
| -20°C | 3 years | For longer-term storage. | |
| Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Solutions may be stable for up to 1 year according to some suppliers.[1] |
| -80°C | Up to 2 years | Recommended for long-term storage of stock solutions.[1] |
Note: It is recommended to prepare fresh solutions and use them on the same day if possible.[5] Before use, equilibrate the frozen aliquot to room temperature and ensure no precipitate has formed.[5]
Safety Precautions
Oncrasin-1 is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oncrasin 1 | C16H12ClNO | CID 872445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 6. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Oncrasin-1 Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 is a novel small molecule inhibitor of RNA Polymerase II, demonstrating significant antitumor activity, particularly in cancer cells harboring K-Ras mutations. Its mechanism of action involves the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is essential for mRNA transcription.[1] This disruption of transcription ultimately leads to apoptosis in susceptible cancer cells. To enhance the therapeutic potential of Oncrasin-1 and overcome potential resistance mechanisms, combination strategies with established chemotherapy agents are being explored.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of Oncrasin-1 in combination with three widely used chemotherapy agents: cisplatin, a DNA-damaging agent; gefitinib, an EGFR tyrosine kinase inhibitor; and cetuximab, an EGFR-targeting monoclonal antibody.
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of Oncrasin-1's potent analogue, NSC-743380, and the selected chemotherapy agents in various cancer cell lines. This data is essential for designing combination experiments and interpreting synergy analysis.
Table 1: IC50 Values of NSC-743380 (Oncrasin-1 analogue) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung | ≤0.2[2] |
| H157 | Non-Small Cell Lung | ≤0.2[2] |
| A549 | Non-Small Cell Lung | ~0.03 - 0.3[1] |
| U937 | Acute Myeloid Leukemia | ~0.1 - 0.8 |
| THP-1 | Acute Myeloid Leukemia | ~0.1 - 0.8 |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 - 0.8 |
| NCI-60 Panel (median) | Various | 1.62[3] |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung | 9 ± 1.6[4] |
| H1299 | Non-Small Cell Lung | 27 ± 4[4] |
| H460 | Non-Small Cell Lung | ~8.6[5] |
| HT-29 | Colorectal Carcinoma | >20 (resistant)[6] |
| SW480 | Colorectal Carcinoma | >20 (resistant)[6] |
Table 3: IC50 Values of Gefitinib in NSCLC Cell Lines with EGFR Mutations
| Cell Line | EGFR Mutation | IC50 (nM) |
| PC-9 | exon 19 deletion | 77.26[2] |
| HCC827 | exon 19 deletion | 13.06[2] |
| H3255 | L858R | 3[7] |
| 11-18 | L858R | 390[7] |
Table 4: IC50 Values of Cetuximab in KRAS Wild-Type Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) |
| Lim1215 | 0.12 ± 0.04[8] |
| CaCo2 | 17.69 ± 7.59[8] |
| SW48 | Resistant[8] |
| HT29 | Resistant[8] |
Signaling Pathways and Rationale for Combination
Oncrasin-1 Signaling Pathway
Oncrasin-1 and its analogues primarily inhibit RNA Polymerase II, leading to a global disruption of transcription. This action can induce apoptosis through various downstream effects.
Caption: Oncrasin-1 mechanism of action.
Combination with Cisplatin
Cisplatin forms DNA adducts, leading to DNA damage and cell cycle arrest. This damage can also stall RNA Polymerase II, suggesting a potential for synergistic effects when combined with a direct inhibitor of RNA Polymerase II like Oncrasin-1. Preclinical studies with the RNA Polymerase II inhibitor triptolide have shown synergistic anticancer activity with cisplatin.[1]
References
- 1. Synergistic anticancer activity of triptolide combined with cisplatin enhances apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Intrinsic and Acquired Cetuximab Resistance in RAS Wild-Type Colorectal Cancer: An In Vitro Study on the Expression of HER Receptors and the Potential of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Oncrasin-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 is a small molecule inhibitor of RNA polymerase II that has demonstrated selective cytotoxicity against cancer cells harboring K-Ras mutations.[1][2][3] Its mechanism of action involves the suppression of phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical process for efficient mRNA transcription and processing.[1][4] This disruption of transcription ultimately leads to apoptosis in susceptible cancer cells.[1] Structure-activity relationship (SAR) studies have revealed that the core indole structure with specific substitutions is crucial for its antitumor activity.[1][5] This document provides detailed methodologies for the synthesis of Oncrasin-1 analogues, protocols for their biological evaluation, and an overview of the relevant signaling pathways.
I. Synthesis of Oncrasin-1 Analogues
The general synthetic strategy for Oncrasin-1 analogues involves the N-alkylation of an indole-3-carboxaldehyde or indole-3-methanol derivative with a substituted benzyl halide. The choice of substituents on both the indole and the benzyl ring allows for the generation of a diverse library of analogues for SAR studies.
General Synthetic Scheme:
A common method for synthesizing Oncrasin-1 analogues is the reaction of indole-3-carbaldehyde or its derivatives with a benzyl halide using an alkali catalyst at room temperature.[5]
Protocol 1: Synthesis of N-benzylated Indole-3-carbaldehyde Analogues
Materials:
-
Substituted indole-3-carbaldehyde
-
Substituted benzyl halide (e.g., benzyl bromide, chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted indole-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzylated indole-3-carbaldehyde analogue.
-
Confirm the structure and purity of the final product using NMR and HPLC/MS analysis.[1]
Protocol 2: Reduction of Aldehyde to Hydroxymethyl Group
Many potent Oncrasin-1 analogues contain a hydroxymethyl group at the 3-position of the indole.[1][6] This can be achieved by the reduction of the corresponding aldehyde.
Materials:
-
N-benzylated indole-3-carbaldehyde analogue
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-benzylated indole-3-carbaldehyde analogue (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
-
Confirm the structure and purity by NMR and HPLC/MS.
Structure-Activity Relationship (SAR) Summary
Studies on numerous Oncrasin-1 analogues have provided key insights into the structural requirements for antitumor activity.[1][5]
| Position | Substitution | Effect on Activity |
| Indole N1 | Benzyl group | Required for activity.[1] Isopropyl group leads to loss of activity.[1] |
| Substituted Benzyl | Both electron-donating and electron-withdrawing groups are well-tolerated.[1][6] | |
| Indole C3 | Hydroxymethyl or Aldehyde | Most active compounds contain one of these groups.[1][5][6] Hydroxymethyl compounds can be up to 100 times more potent than the corresponding aldehydes.[1][6] |
II. Biological Evaluation of Oncrasin-1 Analogues
The following protocols outline key experiments to assess the anticancer properties of newly synthesized Oncrasin-1 analogues.
Experimental Workflow
Caption: Experimental workflow for Oncrasin-1 analogue evaluation.
Protocol 3: In Vitro Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity.
Materials:
-
Cancer cell lines (e.g., NCI-60 panel, including K-Ras mutant lines like H460)[1][3]
-
Normal (non-cancerous) cell line for selectivity assessment
-
Complete cell culture medium
-
96-well plates
-
Synthesized Oncrasin-1 analogues dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the Oncrasin-1 analogues (e.g., from 0.01 to 100 µM) for 72 hours.[7] Include a DMSO-only control.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the 50% growth-inhibitory concentration (GI50) or inhibitory concentration (IC50) for each compound.
Protocol 4: Western Blot Analysis for Phospho-RNA Polymerase II
This protocol is to determine if the analogues inhibit the phosphorylation of the CTD of RNA polymerase II, the key mechanism of action for Oncrasin-1.[1][3]
Materials:
-
Sensitive cancer cell lines (e.g., H460)
-
Oncrasin-1 analogues
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2/Ser5), anti-total-RNA Polymerase II
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the Oncrasin-1 analogue at a concentration around its GI50 value for a specified time (e.g., 12 hours).[4]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels relative to the total protein and the untreated control.
III. Signaling Pathways
Oncrasin-1 and its analogues were discovered through a synthetic lethality screen targeting cells with oncogenic K-Ras.[3] The activation of the KRAS signaling pathway is a critical driver in many cancers.[8] While Oncrasin-1 does not directly target KRAS, it disrupts a downstream process essential for the survival of these cancer cells.
KRAS Signaling and Oncrasin-1's Point of Intervention
Caption: KRAS signaling cascade and the inhibitory action of Oncrasin-1.
The diagram above illustrates how growth factor signaling activates KRAS, which in turn stimulates downstream pathways like RAF-MEK-ERK and PI3K-AKT.[8] These pathways converge in the nucleus to activate transcription factors that drive cell proliferation and survival. Oncrasin-1 analogues act at the critical step of transcription by inhibiting the phosphorylation of the RNA Polymerase II CTD, thereby blocking the synthesis of essential mRNAs.[1]
Additional Modulated Pathways
Some potent Oncrasin-1 analogues, such as NSC-743380, have been shown to modulate other cancer-related pathways, contributing to their antitumor activity.[3][7]
Caption: Multiple pathways modulated by potent Oncrasin-1 analogues.
Mechanistic studies revealed that in addition to inhibiting RNA polymerase II, some analogues can induce the activation of JNK and inhibit the JAK2/STAT3 signaling pathway.[3][9] Both of these effects can contribute to the induction of apoptosis in cancer cells.
Conclusion
The methodologies and protocols described provide a framework for the rational design, synthesis, and evaluation of novel Oncrasin-1 analogues. By systematically exploring the structure-activity relationships and elucidating the downstream molecular effects, researchers can optimize the potency and selectivity of this promising class of anticancer agents. The focus on inhibiting a fundamental process like transcription, which is often dysregulated in cancer, represents a valuable strategy in the development of new therapeutics.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Oncrasin-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 is a small molecule identified through synthetic lethality screening that has demonstrated antitumor activity, particularly in cells with KRAS mutations.[1] However, its mechanism of action is not via direct inhibition of KRAS, but through the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, an essential enzyme for transcription.[1][2] This unique mechanism makes Oncrasin-1 and its derivatives promising candidates for cancer therapy.
These application notes provide detailed protocols for high-throughput screening (HTS) of Oncrasin-1 derivatives to identify potent and selective analogs. The primary assay outlined is a cell-based cytotoxicity screen, which is a common and effective method for evaluating the antitumor activity of this class of compounds. Additionally, details on secondary assays and the underlying signaling pathways are provided to facilitate a comprehensive evaluation of promising candidates.
Data Presentation: Cytotoxicity of Oncrasin-1 Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of Oncrasin-1 and a selection of its derivatives against various cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for selecting compounds for further development. The cytotoxicity was evaluated using a sulforhodamine B (SRB) assay after 3 days of treatment.[1]
Table 1: IC50 Values (µM) of Selected Oncrasin-1 Derivatives in T29, T29Kt1, and H460 Cell Lines [1]
| Compound | R1 | R2 | R3 | T29 (Normal Ovarian Epithelial) IC50 (µM) | T29Kt1 (KRAS-mutant Ovarian) IC50 (µM) | H460 (KRAS-mutant Lung Cancer) IC50 (µM) |
| Oncrasin-1 | H | H | H | >31.6 | 2.51 | 0.25 |
| 34 | CH2OH | 4'-Cl | H | >31.6 | 0.05 | 0.01 |
| 35 | CH2OH | 3'-Cl | H | >31.6 | 0.08 | 0.02 |
| 50 | CHO | 4'-Cl | H | >31.6 | 5.01 | 0.10 |
| 59 | CH2OH | H | H | >31.6 | >31.6 | >31.6 |
| 60 | CH2OH | 4'-F | H | >31.6 | 0.08 | 0.02 |
| 67 | CHO | 4'-Cl | H | 31.6 | 5.01 | 0.10 |
Data extracted from "Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities".[1]
Signaling Pathways and Experimental Workflows
Oncrasin-1 Derivative Signaling Pathway
Oncrasin-1 and its active derivatives inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][3] This leads to a disruption of transcription and subsequent antitumor effects. Downstream signaling events include the activation of JNK and the inhibition of STAT3 phosphorylation, both of which contribute to the observed cytotoxicity in sensitive cancer cell lines.[3][4]
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify potent Oncrasin-1 derivatives.
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening using Sulforhodamine B (SRB) Assay
This protocol is designed for a 384-well plate format suitable for HTS.
Materials:
-
Cancer cell lines (e.g., H460, T29Kt1)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Oncrasin-1 derivative compound library (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
384-well clear flat-bottom cell culture plates
-
Automated liquid handling systems
-
Plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells to a final concentration of 2 x 10^4 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a master plate of Oncrasin-1 derivatives at a concentration of 1 mM in DMSO.
-
Using a liquid handler, perform serial dilutions and transfer the compounds to the cell plates to achieve a final concentration of 10 µM (or desired screening concentration). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include appropriate controls: vehicle control (DMSO only) and positive control (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Signal Quantification:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes on a plate shaker.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound compared to the vehicle control.
-
Compounds showing significant inhibition (e.g., >50%) are considered primary hits.
-
Protocol 2: Western Blot for RNA Polymerase II Phosphorylation
This secondary assay is used to confirm the mechanism of action of hit compounds.
Materials:
-
Sensitive cancer cell line (e.g., H460)
-
Hit compounds from the primary screen
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total-RNA Polymerase II, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment:
-
Seed H460 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with hit compounds at their IC50 concentration for 12-24 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane for total RNA Polymerase II and β-actin as loading controls.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of Oncrasin-1 derivatives. By employing a robust primary cytotoxicity screen followed by mechanism-based secondary assays, researchers can effectively identify and validate novel RNA polymerase II inhibitors with therapeutic potential. The presented data and workflows serve as a valuable resource for guiding drug discovery efforts in this promising area of oncology research.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oncrasin-1 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Oncrasin-1 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Oncrasin-1?
Oncrasin-1 is a novel anticancer agent identified through synthetic lethality screening in cells with oncogenic Ras expression.[1] Its primary mechanism of action is the inhibition of the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1][2] This inhibition disrupts mRNA transcription processing, leading to apoptosis in sensitive cancer cell lines.[1]
Q2: What are the known mechanisms of resistance to Oncrasin-1?
Resistance to Oncrasin-1 is not typically associated with membrane pump-mediated drug efflux.[1] Instead, resistance is characterized by the failure of Oncrasin-1 to suppress the phosphorylation of the RNA polymerase II CTD in resistant cancer cell lines.[1] This suggests that the resistance mechanisms are likely intrinsic to the target pathway.
Q3: Have any analogues of Oncrasin-1 been developed to overcome resistance?
Yes, numerous analogues of Oncrasin-1 have been synthesized and evaluated to optimize its antitumor activity.[1][3][4][5] One particularly potent analogue is NSC-743380 (Oncrasin-72).[3][4][5] This compound has demonstrated greater antitumor activity and a better safety profile than the parent compound in preclinical models.[5]
Q4: How does the mechanism of action of NSC-743380 differ from Oncrasin-1?
While NSC-743380 also inhibits the phosphorylation of the RNA polymerase II CTD, its antitumor activity is mediated by the modulation of multiple cancer-related pathways.[3][4][5] Mechanistic studies have revealed that NSC-743380 induces the activation of JNK (c-Jun N-terminal kinase) and inhibits the JAK2/STAT3 signaling pathway, leading to the suppression of cyclin D1 expression in sensitive cancer cells.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Oncrasin-1 in a sensitive cell line.
-
Possible Cause 1: Compound Instability. Oncrasin-1, like many small molecules, may be susceptible to degradation.
-
Solution: Prepare fresh stock solutions of Oncrasin-1 in a suitable solvent like DMSO for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stocks at -80°C for long-term stability.[6]
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Cell density, passage number, and media components can influence drug sensitivity.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Use a consistent batch of media and supplements. Monitor cell morphology and doubling time to ensure consistency between experiments.
-
-
Possible Cause 3: Inaccurate Compound Concentration. Errors in serial dilutions can lead to significant variability.
-
Solution: Carefully calibrate pipettes and use a consistent dilution scheme. Prepare a fresh dilution series for each experiment from a new aliquot of the stock solution.
-
Problem 2: No inhibition of RNA Polymerase II CTD phosphorylation is observed after Oncrasin-1 treatment in a supposedly sensitive cell line.
-
Possible Cause 1: Suboptimal Treatment Time or Concentration. The effect on phosphorylation may be transient or require a higher concentration than the IC50 for growth inhibition.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24 hours) and a dose-response experiment (e.g., 0.5x, 1x, 2x, 5x IC50) to determine the optimal conditions for observing the inhibition of CTD phosphorylation by Western blot.[2]
-
-
Possible Cause 2: Antibody Quality. The antibody used to detect the phosphorylated form of the RNA Polymerase II CTD may be of poor quality or used at a suboptimal dilution.
-
Solution: Validate your primary antibody using a positive control (e.g., lysate from a known sensitive cell line showing a strong signal) and a negative control (e.g., lysate from a resistant cell line). Titrate the antibody to determine the optimal concentration.
-
-
Possible Cause 3: Development of Acquired Resistance. Prolonged culturing of a cell line, even a sensitive one, can sometimes lead to the selection of a resistant population.
-
Solution: Go back to an earlier passage of the cell line from a frozen stock. If resistance is suspected, perform a new dose-response curve to confirm the IC50.
-
Problem 3: High background or off-target effects are observed at the effective concentration of Oncrasin-1.
-
Possible Cause 1: Compound Precipitation. Oncrasin-1 may have limited solubility in aqueous cell culture media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%). When diluting the stock solution, mix thoroughly to prevent precipitation.[6]
-
-
Possible Cause 2: The effective concentration is close to the toxic concentration.
Quantitative Data Summary
Table 1: In Vitro Activity of Oncrasin-1 Analogue NSC-743380 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| A498 | Renal | ≤ 10 |
| HOP-92 | Non-Small Cell Lung | ≤ 10 |
| HS 578T | Breast | ≤ 10 |
| IGROV1 | Ovarian | ≤ 10 |
| NCI-H226 | Non-Small Cell Lung | ≤ 10 |
| NCI-H460 | Non-Small Cell Lung | ≤ 10 |
| OVCAR-3 | Ovarian | ≤ 10 |
| U251 | CNS | ≤ 10 |
Data extracted from studies on the antitumor activity of NSC-743380.[5]
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Oncrasin-1 or its analogues in cell culture media. Remove the old media from the wells and add the drug-containing media. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated RNA Polymerase II CTD
-
Cell Lysis: Treat cells with Oncrasin-1 or its analogues at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of RNA Polymerase II CTD (e.g., H5 antibody) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Proposed signaling pathway of Oncrasin-1 and its analogue NSC-743380.
Caption: A typical experimental workflow for investigating Oncrasin-1 resistance.
Caption: A logic diagram for troubleshooting common experimental problems.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 8. news-medical.net [news-medical.net]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
Technical Support Center: Improving the Solubility of Oncrasin-1 for In Vivo Studies
Welcome to the technical support center for Oncrasin-1. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming solubility challenges with Oncrasin-1 for successful in vivo experiments. Poor aqueous solubility is a significant hurdle that can lead to low bioavailability and inconclusive results. This guide offers troubleshooting advice and detailed protocols to help you effectively formulate Oncrasin-1.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Oncrasin-1?
A1: Oncrasin-1 is a hydrophobic molecule with poor aqueous solubility. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2][3] Quantitative data indicates solubility up to 100 mM in DMSO and 25 mM in ethanol.[1] It is practically insoluble in water.[3]
Q2: My Oncrasin-1 precipitates when I dilute my DMSO stock solution with an aqueous buffer for my in vitro assay. How can I prevent this?
A2: This is a common issue known as "crashing out." To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, while remaining non-toxic to your cells. You may need to perform a solubility test with different percentages of DMSO in your final buffer. Alternatively, for cell-based assays, preparing a more dilute stock in DMSO and adding a smaller volume to your media can help.
Q3: What are the primary strategies for formulating Oncrasin-1 for in vivo studies?
A3: Given its poor aqueous solubility, several formulation strategies can be employed to enhance the solubility and bioavailability of Oncrasin-1 for in vivo administration. These include:
-
Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (like DMSO) with other solvents and surfactants.
-
Cyclodextrin complexation: Encapsulating the hydrophobic Oncrasin-1 molecule within the lipophilic cavity of a cyclodextrin.
-
Lipid-based formulations: Dissolving or suspending Oncrasin-1 in a lipid vehicle, which can improve oral absorption.
-
Nanosuspensions: Reducing the particle size of Oncrasin-1 to the nanometer range to increase its surface area and dissolution rate.
Q4: An in vivo study with an Oncrasin-1 analog used an enteric-coated formulation for oral administration. Why is this necessary?
A4: Some analogs of Oncrasin-1, particularly those with hydroxymethyl groups, are unstable in acidic conditions, such as those found in the stomach.[4] An enteric coating protects the compound from the acidic environment, allowing it to pass into the more neutral pH of the intestine before being released and absorbed.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon injection or dilution in aqueous media. | The aqueous environment is causing the hydrophobic Oncrasin-1 to crash out of the formulation vehicle. | 1. Optimize the co-solvent system: Increase the proportion of the organic co-solvent or add a surfactant (e.g., Tween® 80, Cremophor® EL). 2. Consider a different formulation: A cyclodextrin-based or lipid-based formulation can better shield the compound from the aqueous environment. |
| Low or inconsistent bioavailability and efficacy in animal models. | Poor dissolution of Oncrasin-1 in gastrointestinal fluids (for oral administration) or at the injection site, leading to limited absorption. | 1. Reduce particle size: Employ micronization or create a nanosuspension to increase the surface area and dissolution rate. 2. Enhance solubility at the absorption site: For oral delivery, a self-emulsifying drug delivery system (SEDDS) can improve absorption. For injections, a formulation that maintains solubility upon dilution is key. |
| Difficulty in preparing a stock solution at the desired concentration. | The intrinsic solubility of Oncrasin-1 in the chosen solvent is being exceeded. | 1. Systematic solvent screening: Test the solubility in a range of biocompatible solvents and co-solvents. 2. Use gentle heating and sonication: To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath. Be cautious as excessive heat may degrade the compound. |
| The formulation is too viscous for injection. | A high concentration of polymers or co-solvents like PEG300 is being used. | 1. Adjust co-solvent ratios: Decrease the percentage of the high-viscosity component and increase the proportion of a less viscous solvent, while ensuring Oncrasin-1 remains solubilized. 2. Explore alternative formulations: A nanosuspension or a cyclodextrin-based formulation may have a lower viscosity at the required concentration. |
Quantitative Solubility Data
The following table summarizes the known solubility of Oncrasin-1 in common laboratory solvents.
| Solvent | Concentration | Molar Equivalent | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mM | 26.97 mg/mL | [1] |
| Ethanol | 25 mM | 6.74 mg/mL | [1] |
| Water | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol is a starting point and may require optimization for your specific dose and animal model. An in vivo study has successfully used a 100 mg/kg daily i.p. injection of Oncrasin-1.[2][5]
-
Materials:
-
Oncrasin-1
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300 or PEG400, sterile
-
Tween® 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Weigh the required amount of Oncrasin-1 and place it in a sterile microcentrifuge tube or vial.
-
Add a minimal amount of DMSO to dissolve the Oncrasin-1 completely. A common starting point is 5-10% of the final volume. Vortex or sonicate briefly if necessary.
-
Add PEG300 or PEG400 to the solution. A typical concentration is 30-40% of the final volume. Vortex until the solution is clear.
-
Add Tween® 80 to the mixture. A common concentration is 1-5% of the final volume. Vortex until homogeneous.
-
Slowly add sterile saline or PBS to the mixture dropwise while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
If necessary, sterile filter the final solution through a 0.22 µm syringe filter.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.
-
Materials:
-
Oncrasin-1
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or PBS
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS. A common concentration range is 20-40% (w/v).
-
Add the weighed amount of Oncrasin-1 to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. Gentle heating (37-40°C) can sometimes accelerate this process.
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized Oncrasin-1/HP-β-CD complex.
-
Determine the concentration of Oncrasin-1 in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Sterile filter the final solution through a 0.22 µm syringe filter before administration.
-
Visualizations
Caption: Oncrasin-1 inhibits RNA polymerase II phosphorylation.
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: A decision tree for troubleshooting common formulation issues.
References
Technical Support Center: Optimizing Oncrasin-1 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of Oncrasin-1 for maximal therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Oncrasin-1?
Oncrasin-1 is a small molecule inhibitor that has been shown to induce apoptosis in a subset of cancer cell lines.[1] Its primary mechanism of action involves the suppression of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1][2] This inhibition of CTD phosphorylation disrupts mRNA transcription processing, which can ultimately lead to cell death.[1] Some potent analogues of Oncrasin-1, such as NSC-743380, have also been shown to induce JNK activation and inhibit the JAK2/STAT3 signaling pathway.[3][4][5]
Q2: How do I determine the optimal concentration of Oncrasin-1 to use?
Before optimizing the treatment duration, it is crucial to determine the optimal concentration of Oncrasin-1 for your specific cell line. This is typically done by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A general protocol for this is provided in the "Experimental Protocols" section below.
Q3: What is the expected time frame to observe an effect from Oncrasin-1 treatment?
The time required to observe a significant effect from Oncrasin-1 can vary depending on the cell line and the endpoint being measured. Effects on RNA polymerase II phosphorylation can be observed in as little as 12 hours.[2] However, downstream effects such as apoptosis and changes in cell viability may require longer incubation times, often in the range of 24 to 72 hours or longer.[6] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental goals.
Q4: Can Oncrasin-1 interfere with common cell-based assays?
While specific interference data for Oncrasin-1 is not widely published, it is a good practice to consider potential compound interference in any cell-based assay. For colorimetric assays like MTT or XTT, the compound itself could potentially react with the assay reagents.[7][8] It is advisable to run cell-free controls (media, compound, and assay reagent) to test for any direct chemical reactions. If interference is suspected, consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from reducing compounds.[8]
Experimental Protocols
Protocol 1: Determining the Optimal Oncrasin-1 Concentration (IC50)
Objective: To determine the concentration of Oncrasin-1 that inhibits 50% of cell viability in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Oncrasin-1 in culture medium. It is also important to prepare a vehicle control (e.g., DMSO) at the same concentration as the highest Oncrasin-1 concentration.
-
Treatment: Remove the old media from the cells and add the prepared Oncrasin-1 dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT or SRB assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Optimizing Oncrasin-1 Treatment Duration
Objective: To determine the optimal time of exposure to Oncrasin-1 for maximal therapeutic effect.
Methodology:
-
Cell Seeding: Seed cells in multiple 96-well plates at an optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a predetermined optimal concentration of Oncrasin-1 (e.g., the IC50 value). Include a vehicle control group.
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 12, 24, 48, 72, and 96 hours).
-
Endpoint Analysis: At each time point, perform the desired endpoint assay. This could be a cell viability assay, an apoptosis assay (e.g., Annexin V/PI staining), or collection of cell lysates for Western blot analysis.
-
Data Analysis: Analyze the results from each time point to identify the duration that yields the maximal desired effect (e.g., lowest cell viability, highest apoptosis rate).
Protocol 3: Western Blot Analysis of Key Signaling Pathways
Objective: To assess the effect of Oncrasin-1 treatment duration on the phosphorylation of RNA Polymerase II and other relevant signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the optimal concentration of Oncrasin-1 for various durations as determined in Protocol 2.
-
Cell Lysis: Harvest the cells at each time point and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated RNA Polymerase II, total RNA Polymerase II, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation over time.
Data Presentation
Table 1: Hypothetical Data for Optimizing Oncrasin-1 Treatment Duration
| Treatment Duration (hours) | Cell Viability (% of Control) | Apoptosis Rate (% Annexin V Positive) | p-RNA Pol II (Relative to Total) |
| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 | 1.00 |
| 12 | 85.3 ± 4.5 | 10.2 ± 1.5 | 0.45 |
| 24 | 62.1 ± 6.1 | 25.8 ± 3.2 | 0.21 |
| 48 | 45.7 ± 5.8 | 48.9 ± 4.1 | 0.15 |
| 72 | 48.2 ± 6.3 | 50.3 ± 4.5 | 0.18 |
Note: This is hypothetical data and will vary depending on the cell line and experimental conditions.
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal in cell-free wells | Compound interference with assay reagents. | Run controls with the compound in cell-free media.[7] Consider switching to a different assay like the SRB assay.[8] |
| Inconsistent results between replicates | Uneven cell seeding, edge effects, or temperature gradients. | Ensure proper cell suspension and handling. Avoid using the outer wells of the plate.[7] Allow plates and reagents to equilibrate to room temperature before use.[7] |
| Low absorbance values | Low cell density. | Optimize the initial cell seeding density.[9] |
Apoptosis Assays (Flow Cytometry)
| Issue | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (PI positive, Annexin V positive) | Treatment is too harsh or incubation time is too long. | Reduce the concentration of Oncrasin-1 or shorten the treatment duration. |
| Weak or no signal | Target expression is too low or assay was performed at a suboptimal time point. | Ensure you are using a positive control for apoptosis. Perform a time-course experiment to identify the optimal time for analysis.[10] |
| High autofluorescence | Certain cell types naturally exhibit higher autofluorescence. | Use a viability dye to exclude dead cells, which can be highly autofluorescent.[10] |
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No or weak signal | Insufficient protein loaded, low antibody concentration, or poor protein transfer. | Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations.[11] Confirm successful protein transfer using Ponceau S staining.[12] |
| High background | Insufficient blocking, or too high antibody concentration. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Titrate antibody concentrations.[11] |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Ensure samples are handled on ice and with protease inhibitors.[13] |
Visualizations
Caption: Oncrasin-1 inhibits RNA Polymerase II phosphorylation, disrupting transcription and leading to apoptosis.
Caption: Workflow for determining the optimal Oncrasin-1 treatment duration.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. precisionbiosystems.com [precisionbiosystems.com]
troubleshooting inconsistent results with Oncrasin-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Oncrasin-1 and its analogues. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Oncrasin-1?
A1: Oncrasin-1 is a small molecule inhibitor of RNA polymerase II.[1][2] Its primary mechanism involves the suppression of phosphorylation at the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, which is crucial for mRNA transcription processing.[1][3] It was initially identified through a synthetic lethality screen in cancer cells with oncogenic K-Ras mutations.[1][4][5]
Q2: What are the expected downstream effects of successful Oncrasin-1 treatment?
A2: Successful treatment with Oncrasin-1 in sensitive cancer cell lines should lead to the inhibition of RNA polymerase II CTD phosphorylation.[1][3] This can induce apoptosis, characterized by the activation of caspases.[4][5] Some potent analogues of Oncrasin-1, such as NSC-743380 (Oncrasin-72), have also been shown to induce activation of the JNK signaling pathway and inhibit the JAK2/STAT3 pathway.[4][5][6]
Q3: Why am I observing inconsistent results between experiments?
A3: Inconsistent results with Oncrasin-1 can stem from several factors, including:
-
Compound Stability: Oncrasin-1 analogues, like NSC-743380, can be unstable in certain aqueous solutions and may form less active dimers.[7]
-
Solubility Issues: Proper dissolution of the compound is critical. Oncrasin-1 is soluble in DMSO and ethanol.[8]
-
Cell Line Heterogeneity: Sensitivity to Oncrasin-1 is cell-line specific and often linked to the presence of mutations like K-Ras.[1][4][9]
-
Experimental Conditions: Minor variations in cell culture conditions, compound concentration, or treatment duration can significantly impact outcomes.
Q4: In which solvents should I dissolve and store Oncrasin-1?
A4: Oncrasin-1 is soluble up to 100 mM in DMSO and 25 mM in ethanol.[8] For stock solutions, it is recommended to store them at -20°C for short-term and -80°C for long-term storage to maintain stability.[10][11] A prodrug of the analogue NSC-743380, named oncrasin-266, was developed to improve stability for in vivo applications.[7]
Q5: Are there known off-target effects for Oncrasin-1?
A5: While the primary target is RNA polymerase II, like many small molecule inhibitors, the possibility of off-target effects exists and can contribute to the observed phenotype.[12][13] One study on the potent analogue NSC-743380 indicated it did not have a significant direct inhibitory effect on a large panel of kinases at a 1 µM concentration, suggesting its multi-pathway impact might be indirect.[5] It is crucial to correlate phenotypic data with the inhibition of the intended target.
Troubleshooting Guides
Inconsistent IC50/GI50 Values in Cell Viability Assays
It is not uncommon to observe variability in IC50 values between different experimental runs. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[14] A preliminary study noted that the analogue NSC-743380 is not stable in some clinical injection formulations and can form inactive dimers in aqueous solutions.[7] |
| Inaccurate Compound Concentration | Ensure the stock solution is fully dissolved before making serial dilutions. Visually inspect for any precipitation in the media. Use calibrated pipettes for accuracy. |
| Cell Seeding Inconsistency | Ensure a single-cell suspension before seeding. Seed cells evenly across the plate and avoid edge effects by not using the outermost wells or by filling them with sterile PBS. |
| Variable Incubation Times | Standardize the drug treatment duration across all experiments. For a 72-hour endpoint, ensure the timing is consistent.[4] |
| Cell Line Health and Passage Number | Use cells from a similar low passage number for all experiments. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., non-enzymatic reduction of MTT). Run a cell-free control with the compound and assay reagents to check for interference.[14] |
Low Potency or No Effect Observed
If Oncrasin-1 or its analogues appear less potent than expected, consider the following troubleshooting steps.
Variability in Western Blot Results
Inconsistent phosphorylation signals of RNA Polymerase II, JNK, or STAT3 can obscure results.
| Potential Cause | Recommended Solution |
| Sample Preparation Issues | Lyse cells on ice with a buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[15] |
| Low Phospho-Protein Signal | Ensure the cell line has detectable basal levels of the target phosphorylation. For some targets, stimulation (e.g., with a cytokine for STAT3) might be necessary before inhibitor treatment to see a reduction.[14] |
| Antibody Problems | Use validated antibodies specific to the phosphorylated form of the protein. Aliquot primary antibodies to avoid repeated freeze-thaw cycles. Run a positive control to confirm antibody activity.[14] |
| Uneven Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading in each lane.[15] Use a loading control (e.g., GAPDH, β-actin) to verify even transfer. |
Quantitative Data Summary
The following table summarizes the reported 50% growth-inhibitory concentrations (GI50 or IC50) for Oncrasin-1 and a potent analogue in various cancer cell lines. Note that values can vary based on experimental conditions.
| Compound | Cell Line | Cancer Type | K-Ras Status | IC50 / GI50 (µM) | Reference |
| Oncrasin-1 | H460 | Lung | Mutant | 0.25 | [1] |
| T29Kt1 | Ovarian | Mutant | 2.51 | [1] | |
| T29 | Ovarian | Wild-Type | >31.6 | [1] | |
| NSC-743380 | A498 | Renal | Wild-Type | ≤ 0.01 | [4][6] |
| (Oncrasin-72) | HCT-116 | Colon | Mutant | ≤ 0.01 | [4][6] |
| NCI/ADR-RES | Ovarian | Not specified | ≤ 0.01 | [4][6] | |
| MCF7 | Breast | Wild-Type | ~0.2 | [4] | |
| MDA-MB-231 | Breast | Mutant | >10 (Resistant) | [4] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol describes a general method for determining cell viability using common assays like SRB or MTT.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Oncrasin-1 in DMSO.[8] Perform serial dilutions in complete growth medium to achieve the desired final concentrations.[16]
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of Oncrasin-1. Include a vehicle control (DMSO) and a blank (medium only).[16]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]
-
Assay:
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B dye. Solubilize the dye and read the absorbance.[4]
-
For MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for 1-4 hours until a color change is visible.[17] Add a solubilizing agent (for MTT) and read the absorbance.[17]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
Western Blotting for Phosphorylated RNA Polymerase II
Methodology:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with Oncrasin-1 at the desired concentrations and time points (e.g., 1-10 µM for 12 hours).[3] Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated C-terminal domain of RNA polymerase II (e.g., H5 clone) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like total RNA Polymerase II or GAPDH.
In Vivo Xenograft Tumor Study (General Guidance)
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A498 human renal cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[4][6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.[18]
-
Compound Formulation and Administration: Formulate the compound for in vivo use. For example, NSC-743380 has been formulated in a vehicle of 10% DMSO and 90% Corn Oil.[11] Administer the compound via the determined route and schedule (e.g., intraperitoneal injection).[4][6]
-
Monitoring: Monitor tumor volume and animal body weight regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.[18]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, or Western blotting).
Signaling Pathway Diagrams
The following diagram illustrates the proposed signaling pathways affected by Oncrasin-1 and its more potent analogues.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Oncrasin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Oncrasin-1 and its Analogs in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of Oncrasin-1 and its analogs in animal models. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Limited direct in vivo toxicity data is publicly available for Oncrasin-1. The following information is primarily based on studies of its potent analogs, NSC-743380 (Oncrasin-72) and NSC-741909 (Oncrasin-60), which are expected to have similar mechanisms of action. Researchers should always perform their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Oncrasin-1 and its analogs?
Oncrasin-1 and its analogs are small molecule inhibitors of RNA polymerase II.[1][2] They function by suppressing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription elongation and mRNA processing.[1][3] This inhibition of transcription ultimately leads to apoptosis in susceptible cancer cells.[1] The analog NSC-743380 has also been shown to induce antitumor activity by activating the JNK pathway and inhibiting STAT3 phosphorylation.[4]
Q2: What are the known side effects of Oncrasin-1 analogs in mice?
In vivo studies have been conducted on the Oncrasin-1 analogs NSC-743380 and NSC-741909 in nude mice bearing human tumor xenografts.[5]
-
NSC-743380 (Oncrasin-72): This analog is reported to have a better safety profile than NSC-741909.[4] At doses ranging from 67 mg/kg to 150 mg/kg, administered intraperitoneally, it caused complete tumor regression without obvious toxic effects.[4][5]
-
NSC-741909 (Oncrasin-60): This analog was administered at doses from 17.9 mg/kg to 40 mg/kg. While it also showed antitumor activity, some weight loss was observed in animals treated with the higher doses.[5]
Q3: What is the maximum tolerated dose (MTD) for Oncrasin-1 analogs in mice?
The maximum tolerated intraperitoneal doses in mice for a daily administration schedule over five days were determined to be:
Troubleshooting Guides
Issue 1: Unexpected weight loss or signs of distress in treated animals.
-
Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status. While NSC-743380 showed a good safety profile in studies, individual animal responses can vary.[4][5] The analog NSC-741909 has been noted to cause weight loss at higher doses.[5]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to the lower end of the effective range reported in the literature (e.g., starting with the lowest effective dose for NSC-743380, which was 67 mg/kg).[5]
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the toxicity. Always include a vehicle-only control group.
-
Animal Health Monitoring: Increase the frequency of animal monitoring (e.g., daily or twice-daily checks for weight, behavior, and physical appearance). Consult with veterinary staff at the first sign of significant distress.
-
Staggered Dosing: If the protocol allows, consider a less frequent dosing schedule to allow for animal recovery between treatments.
-
Issue 2: Lack of antitumor efficacy at previously reported effective doses.
-
Possible Cause: Differences in the experimental model or drug formulation may be influencing the outcome.
-
Troubleshooting Steps:
-
Drug Formulation and Administration: Verify the solubility and stability of the compound in the chosen vehicle. Ensure accurate dose calculation and consistent administration technique (e.g., intraperitoneal injection).
-
Tumor Model Sensitivity: The specific cancer cell line used for the xenograft may have intrinsic resistance to Oncrasin-1 analogs. In vitro testing of the cell line's sensitivity to the compound prior to in vivo studies is recommended.
-
Pharmacokinetics: Consider that the pharmacokinetic properties of the compound may differ in your specific animal model.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of Oncrasin-1 analogs in mice.
| Compound | Animal Model | Dosing Route | Dosing Schedule | Maximum Tolerated Dose (MTD) | Observed Side Effects | Antitumor Efficacy |
| NSC-743380 (Oncrasin-72) | Nude mice with A498 renal cancer xenografts | Intraperitoneal | Daily for 5 days | 150 mg/kg[5] | No obvious toxic effects reported[5] | Complete tumor regression at 67, 100, and 150 mg/kg[4][5] |
| NSC-741909 (Oncrasin-60) | Nude mice with A498 renal cancer xenografts | Intraperitoneal | Daily for 5 days | 40 mg/kg[5] | Some weight loss at higher doses[5] | Tumor regression or stabilization at intermediate and high doses[5] |
Experimental Protocols
The following is a generalized protocol for assessing the in vivo toxicity and efficacy of an Oncrasin-1 analog in a mouse xenograft model, based on published methodologies.[5] Researchers must adapt this protocol to their specific experimental design and institutional guidelines.
Objective: To determine the maximum tolerated dose and assess the antitumor activity of an Oncrasin-1 analog in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Oncrasin-1 analog
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of the Oncrasin-1 analog in the chosen vehicle on each day of treatment.
-
Administer the compound or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
-
Toxicity Monitoring:
-
Record the body weight of each animal daily or every other day.
-
Perform daily clinical observations for any signs of toxicity, such as changes in posture, activity, grooming, or signs of pain or distress.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
At the endpoint, humanely euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Below are diagrams illustrating key signaling pathways and a typical experimental workflow.
Caption: Mechanism of Action of Oncrasin-1 and its Analogs.
Caption: Additional Signaling Pathways of NSC-743380.
Caption: Generalized In Vivo Experimental Workflow.
References
- 1. JNK and STAT3 signaling pathways converge on Akt-mediated phosphorylation of EZH2 in bronchial epithelial cells induced by arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Oncrasin-1 for Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Oncrasin-1 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is Oncrasin-1 and what is its primary mechanism of action?
A1: Oncrasin-1 is a small molecule inhibitor identified through a synthetic lethality screen for its ability to selectively kill cancer cells harboring K-Ras mutations.[1] Its primary mechanism of action is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which leads to an interruption of RNA processing and subsequent apoptosis in sensitive cancer cells.[1]
Q2: What are the key analogues of Oncrasin-1 and how do they differ?
A2: Several analogues of Oncrasin-1 have been developed to improve its anti-tumor activity and pharmacokinetic properties. A notable analogue is NSC-743380 (also known as oncrasin-72), which has shown greater potency and a better safety profile in preclinical studies compared to the parent compound.[2][3] Structure-activity relationship studies have revealed that modifications to the indole and benzyl groups can significantly impact the compound's efficacy.[1]
Q3: What is the role of SULT1A1 in the activity of Oncrasin-1 analogues?
A3: The expression of sulfotransferase SULT1A1 is a key determinant of sensitivity to the Oncrasin-1 analogue, NSC-743380.[4][5] SULT1A1 is thought to bioactivate NSC-743380, and its expression in tumor cells can serve as a predictive biomarker for treatment response.[4][5] This suggests a prodrug-like activation mechanism where SULT1A1 converts the compound into a more active form within the tumor cell.
Q4: What are the known downstream effects of Oncrasin-1-mediated inhibition of RNA polymerase II phosphorylation?
A4: By inhibiting the phosphorylation of the RNA polymerase II CTD, Oncrasin-1 and its analogues disrupt the transcription of various genes. This leads to the induction of apoptosis, as evidenced by the activation of caspases.[2] Recent studies suggest that the loss of RNA polymerase II activity can trigger a specific apoptotic response, termed the Pol II degradation-dependent apoptotic response (PDAR), which is independent of the general decay of mRNA and proteins.[6][7]
Q5: Are there any known off-target effects of Oncrasin-1 or its analogues?
Troubleshooting Guide
Problem 1: Inconsistent or no observable anti-tumor effect in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Confirm the K-Ras mutation status of your cell line. While initially identified in K-Ras mutant cells, some wild-type cells may also be sensitive. Crucially, assess the expression level of SULT1A1 in your cell line via Western blot or qPCR, as its expression is a strong predictor of sensitivity to the analogue NSC-743380.[4][5] |
| Compound instability or insolubility | Oncrasin-1 is soluble in DMSO and ethanol. Ensure the compound is fully dissolved before adding to culture media. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Consider using the more stable prodrug, Oncrasin-266, if working with the NSC-743380 analogue. |
| Suboptimal experimental conditions | Perform a dose-response experiment to determine the optimal concentration (typically in the low micromolar to nanomolar range for potent analogues).[2] Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal treatment duration for observing the desired effect. |
Problem 2: High background or unclear results in Western blots for phospho-RNA polymerase II.
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody performance | Validate your primary antibody for phospho-RNA polymerase II (Ser2/Ser5) to ensure specificity and optimal dilution. Include positive and negative controls (e.g., cells treated with a known CDK9 inhibitor). |
| Inefficient protein extraction or dephosphorylation | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of RNA polymerase II. Keep samples on ice throughout the extraction process. |
| Incorrect blocking or washing steps | Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause high background. Ensure thorough washing steps with TBST to reduce non-specific antibody binding.[8][9] |
Problem 3: Suspected off-target effects are confounding the experimental results.
| Possible Cause | Troubleshooting Steps |
| High compound concentration | Use the lowest effective concentration determined from your dose-response experiments to minimize the likelihood of off-target binding. |
| Non-specific kinase inhibition | While specific off-target data is limited, you can perform a cellular thermal shift assay (CETSA) to confirm target engagement with RNA polymerase II in your cells. This can help differentiate between on-target and off-target effects. |
| SULT1A1-mediated bioactivation | If using an analogue like NSC-743380, compare its effects in SULT1A1-positive and SULT1A1-negative cell lines. A significantly reduced effect in SULT1A1-negative cells would support an on-target, SULT1A1-dependent mechanism. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Oncrasin-1 and its Analogue NSC-743380 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Oncrasin-1 | H460 | Lung | ~1 µM | [10] |
| T29Kt1 | Ovarian | ~10 µM | [10] | |
| NSC-743380 | A498 | Kidney | ≤10 nM | [2] |
| MCF7 | Breast | ≤10 nM | [2] | |
| NCI-H226 | Lung | ≤10 nM | [3] | |
| MDA-MB-231 | Breast | Resistant | [3] | |
| 786-O | Kidney | Resistant | [3] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are approximate and can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase II
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[8][9]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of Oncrasin-1 or vehicle control (DMSO) for the specified duration (e.g., 12 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RNA polymerase II (e.g., anti-phospho-Ser2 or anti-phospho-Ser5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total RNA polymerase II and a loading control (e.g., β-actin) to normalize the data.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of Oncrasin-1 or its analogues. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Proposed signaling pathway of Oncrasin-1 in tumor cells.
Caption: Experimental workflow for evaluating Oncrasin-1 specificity.
Caption: Troubleshooting logic for inconsistent Oncrasin-1 results.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Pol II inhibition activates cell death independently from the loss of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA Pol II inhibition activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase the Bioavailability of Oncrasin-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oncrasin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the bioavailability of this novel anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is Oncrasin-1 and what is its mechanism of action?
Oncrasin-1 is a small molecule inhibitor of RNA polymerase II identified through synthetic lethality screening in cells with oncogenic K-Ras mutations.[1][2] Its mechanism of action involves the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is crucial for efficient mRNA transcription.[1] This disruption of transcription ultimately leads to apoptosis in susceptible cancer cells.[1] While initially identified in the context of K-Ras mutations, its activity is linked to the inhibition of a fundamental cellular process.
Q2: We are observing low and variable plasma exposure of Oncrasin-1 after oral administration in our animal models. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many small molecule inhibitors, including Oncrasin-1 and its analogues. The primary reasons are likely poor aqueous solubility and potential instability in the gastrointestinal (GI) tract. Analogues of Oncrasin-1 have been shown to be unstable in acidic conditions, similar to what is found in the stomach, and have a tendency to form less active dimers.[1][3]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like Oncrasin-1?
Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These include:
-
Prodrugs: Modifying the chemical structure to create a more soluble and stable precursor that is converted to the active drug in the body.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix to increase its dissolution rate.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
pH modification: For compounds with ionizable groups, altering the pH of the formulation can increase solubility.
-
Use of co-solvents and surfactants: These excipients can help to dissolve the compound in the formulation.
Q4: Has a prodrug approach been successful for Oncrasin-1 or its analogues?
Yes, a prodrug of the Oncrasin-1 analogue NSC-743380 (also known as Oncrasin-72) has been developed. This prodrug, designated Oncrasin-266, was created by modifying NSC-743380 with cyclohexylacetic acid.[3] This modification improved the stability, pharmacokinetic properties, and safety of the parent compound.[3]
Q5: Where can I find data on the improved pharmacokinetics of the Oncrasin-1 analogue prodrug?
Pharmacokinetic studies have been conducted on NSC-743380 and its prodrug Oncrasin-266. A summary of the pharmacokinetic parameters is provided in the table below.
Data Presentation: Pharmacokinetic Parameters of Oncrasin-1 Analogue (NSC-743380) and its Prodrug (Oncrasin-266)
| Parameter | NSC-743380 (30 mg/kg, i.p.) | Oncrasin-266 (25 mg/kg, i.p.) | NSC-743380 released from Oncrasin-266 |
| Half-life (t½) | ~30 min | ~60 min | ~75 min |
This table summarizes data from a study comparing the intraperitoneal (i.p.) administration of NSC-743380 and its prodrug Oncrasin-266 in mice. The data demonstrates that the prodrug approach leads to a longer half-life of the active compound.[3]
| Dose (i.v.) | Analyte | Cmax (μg/mL) | AUC (h·μg/mL) |
| 10 mg/kg | Oncrasin-266 | 61.1 | 4.37 |
| Oncrasin-72 | - | - | |
| NSC-741908 | - | - | |
| 25 mg/kg | Oncrasin-266 | 86.2 | 7.15 |
| Oncrasin-72 | - | - | |
| NSC-741908 | - | - | |
| 50 mg/kg | Oncrasin-266 | 238.1 | 70.2 |
| Oncrasin-72 | - | - | |
| NSC-741908 | - | - |
This table presents pharmacokinetic data for the intravenous (i.v.) administration of the Oncrasin-266 formulation in rats. It shows a dose-dependent increase in maximum concentration (Cmax) and area under the curve (AUC), with a disproportionate increase at the highest dose, suggesting non-linear pharmacokinetics at higher concentrations.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of Oncrasin-1 in Aqueous Buffers
Possible Cause: The hydrophobic nature of the Oncrasin-1 molecule leads to low aqueous solubility.
Troubleshooting Steps:
-
pH Adjustment: Determine the pKa of Oncrasin-1. If it has ionizable groups, adjusting the pH of the buffer may increase solubility. For basic moieties, a lower pH might be beneficial, while for acidic groups, a higher pH could improve solubility.
-
Use of Co-solvents: Prepare a stock solution of Oncrasin-1 in an organic solvent such as DMSO or ethanol. For aqueous-based assays, a tiered approach to adding co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol to the aqueous buffer can be tested to find an optimal concentration that improves solubility without significantly impacting the experiment.
-
Formulation with Surfactants: The addition of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.
Issue 2: Inconsistent Results in In Vivo Oral Dosing Studies
Possible Cause: Poor and variable absorption from the GI tract due to low solubility and potential degradation.
Troubleshooting Steps:
-
Formulation Optimization:
-
Simple Suspension: If using a simple suspension, ensure a uniform and small particle size through micronization to increase the surface area for dissolution. Use a suitable suspending agent like carboxymethylcellulose.
-
Lipid-Based Formulation: For lipophilic compounds like Oncrasin-1, a self-emulsifying drug delivery system (SEDDS) can be developed. This involves dissolving the compound in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.
-
Prodrug Strategy: As demonstrated with the Oncrasin-1 analogue, synthesizing a more soluble and stable prodrug that releases the active compound in vivo is a highly effective strategy.[3]
-
-
Review Dosing Procedure:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to high variability and adverse effects.[5]
-
Vehicle Selection: The chosen vehicle should be well-tolerated by the animals and compatible with the compound. Ensure the compound is uniformly suspended or dissolved before and during administration.
-
Experimental Protocols
Key Experiment 1: Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of Oncrasin-1 in different aqueous buffers.
Methodology:
-
Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to simulate the conditions of the GI tract.
-
Add an excess amount of Oncrasin-1 to a known volume of each buffer in separate vials.
-
Incubate the vials at 37°C in a shaking incubator to facilitate dissolution and allow the system to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of Oncrasin-1 in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Key Experiment 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Oncrasin-1.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add Oncrasin-1 (typically at a concentration of 10 µM) to the apical (upper) chamber of the transwell.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of Oncrasin-1 in the collected samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical):
-
To assess active efflux, perform the experiment in the reverse direction by adding Oncrasin-1 to the basolateral chamber and sampling from the apical chamber.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
Key Experiment 3: Mouse Pharmacokinetic Study (Oral Gavage)
Objective: To determine the pharmacokinetic profile of Oncrasin-1 after oral administration in mice.
Methodology:
-
Animal Dosing: Administer a formulated version of Oncrasin-1 to a cohort of mice via oral gavage at a specific dose.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from the mice.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of Oncrasin-1 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).
Visualizations
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination and Validation of Oncrasin-266 and its Metabolites by HPLC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of Oncrasin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-1. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oncrasin-1?
A1: Oncrasin-1 was initially identified through a synthetic lethality screen in cancer cells with K-Ras mutations.[1] Its primary mechanism of action is the suppression of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1] This inhibition of CTD phosphorylation disrupts mRNA transcription and processing, ultimately leading to apoptosis in sensitive cancer cell lines.[1]
Q2: Are there known off-targets for Oncrasin-1?
A2: Currently, a comprehensive, publicly available off-target profile for Oncrasin-1 is limited. However, studies on its potent analogue, NSC-743380, have provided some insights. A kinome scan of NSC-743380 against 300 kinases did not show significant inhibitory effects at a concentration of 1 µM, suggesting that its off-target effects on the kinome may be minimal at this concentration.[2] It is important to note that off-target effects can occur on other protein families beyond kinases. Due to its indole scaffold, there is a possibility of interactions with other proteins that have binding sites amenable to this chemical structure.[3][4]
Q3: Why am I observing high levels of cytotoxicity in non-cancerous cell lines?
A3: While Oncrasin-1 and its analogues have shown selectivity for some cancer cell lines over normal cells, off-target toxicity can still occur.[1] This could be due to several factors:
-
High Concentrations: Using concentrations significantly above the effective dose can lead to engagement with lower-affinity off-targets, causing general toxicity.[5]
-
Cell Line-Specific Metabolism: The expression of metabolic enzymes can vary between cell lines. For instance, the activity of the analogue NSC-743380 has been linked to the expression of the sulfotransferase SULT1A1, which may bioactivate the compound.[6][7] Differences in the expression of such enzymes could lead to varied responses.
-
On-Target Toxicity in Proliferating Cells: As Oncrasin-1 targets the fundamental process of transcription by inhibiting RNA polymerase II, highly proliferative non-cancerous cells may also be sensitive to its effects.[8][9]
Q4: My experimental results with Oncrasin-1 are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of Oncrasin-1 and prepare fresh working solutions for each experiment to avoid degradation.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response to treatment.
-
Assay-Specific Variability: The choice of endpoint assay (e.g., cell viability, apoptosis) and the timing of the measurement can impact the observed results.
Troubleshooting Guides
Problem 1: Unexpected or Lack of Efficacy in Sensitive Cell Lines
| Possible Cause | Recommended Solution |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal IC50 value for your specific cell line. Published IC50 values can serve as a starting point, but empirical determination is crucial. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired effect (e.g., apoptosis, inhibition of proliferation). |
| Compound Degradation | Prepare fresh stock solutions of Oncrasin-1 in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Confirm the K-Ras mutation status if you are working with a model system where this is relevant. |
| Low Target Expression/Activity | Confirm the expression and phosphorylation status of the RNA polymerase II CTD in your cell line via Western blot. |
Problem 2: Suspected Off-Target Effects
If you suspect that the observed phenotype is due to an off-target effect of Oncrasin-1, the following experimental approaches can help to investigate and mitigate these effects.
| Experimental Approach | Purpose |
| Use a Structurally Unrelated Inhibitor | Inhibit the same target (RNA polymerase II) with a structurally different compound (e.g., flavopiridol).[1] If the phenotype is recapitulated, it is more likely to be an on-target effect. |
| Genetic Knockdown/Knockout | Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target (the catalytic subunit of RNA polymerase II, RPB1). If the phenotype persists after target knockdown in the presence of Oncrasin-1, it may be an off-target effect. |
| Cellular Thermal Shift Assay (CETSA) | Directly assess the engagement of Oncrasin-1 with its target in intact cells. An increase in the thermal stability of RNA polymerase II upon Oncrasin-1 treatment would confirm on-target binding. |
| In Silico Off-Target Prediction | Utilize computational tools and databases to predict potential off-target interactions of Oncrasin-1 based on its chemical structure.[10][11][12] This can provide a list of candidate off-targets for experimental validation. |
| Chemoproteomics | Employ advanced mass spectrometry-based techniques to identify the direct binding partners of Oncrasin-1 in an unbiased manner within the cellular proteome.[13][14] |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of Oncrasin-1 and its analogue NSC-743380 in various human cancer cell lines. It is important to note that these are cellular IC50/GI50 values representing growth inhibition and not direct binding affinities to specific targets.
Table 1: Cellular Potency of Oncrasin-1 [1]
| Cell Line | Cancer Type | K-Ras Status | IC50 (µM) |
| T29 | Immortalized Ovarian Epithelial | Wild-Type | >31.6 |
| T29Kt1 | Ovarian | Mutant | 2.51 |
| H460 | Lung | Mutant | 0.25 |
Table 2: Cellular Potency of Oncrasin-1 Analogue NSC-743380 [2]
| Cell Line | Cancer Type | GI50 |
| Most Sensitive Lines (8 total) | Lung, Colon, Ovary, Kidney, Breast | ≤10 nM |
| NCI-60 Panel (Median) | Various | 1.62 µM |
| MCF-7 | Breast | 0.02 µM |
| A498 | Kidney | 0.01 µM |
| 786-O | Kidney | >10 µM |
| MDA-MB-231 | Breast | >10 µM |
Experimental Protocols
Protocol 1: Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol is to assess the on-target activity of Oncrasin-1 by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA polymerase II.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Oncrasin-1 or vehicle control (DMSO) for the desired duration (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total RNA polymerase II CTD and phosphorylated forms (e.g., Phospho-Ser2, Phospho-Ser5).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of Oncrasin-1 to its target protein, RNA polymerase II, in a cellular context.
-
Cell Treatment: Treat intact cells with Oncrasin-1 or vehicle control at a concentration where target engagement is expected.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice. Include a non-heated control.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RNA polymerase II in each sample by Western blotting as described in Protocol 1.
-
A shift in the melting curve to a higher temperature in the Oncrasin-1-treated samples compared to the control indicates target stabilization upon binding.
-
Visualizations
Caption: On-target pathway of Oncrasin-1 leading to apoptosis.
Caption: A logical workflow for troubleshooting Oncrasin-1 effects.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are RNA polymerase II inhibitors and how do they work? [synapse.patsnap.com]
- 9. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoproteomics-Enabled De Novo Proteolysis Targeting Chimera Discovery Platform Identifies a Metallothionein Degrader to Probe Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Oncrasin-1 and Analogues In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Oncrasin-1 and its analogues, particularly NSC-743380 (Oncrasin-72) and its prodrug Oncrasin-266, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My Oncrasin-1 solution is precipitating upon preparation or injection. How can I resolve this?
A1: Oncrasin-1 and its analogues, especially the hydroxymethyl compounds, are known to have stability issues, particularly in aqueous solutions and under acidic conditions where they can form dimers.[1][2] For in vivo studies with the more stable analogue NSC-743380 (Oncrasin-72), a recommended formulation is a solution of 10% DMSO and 90% Corn Oil.[3] This vehicle helps to maintain the solubility and stability of the compound. It is crucial to prepare the formulation fresh for each experiment to minimize degradation.[3]
Q2: What is the recommended route of administration for Oncrasin analogues in animal models?
A2: Intraperitoneal (i.p.) and intravenous (i.v.) injections have been successfully used for the administration of Oncrasin analogues in preclinical studies. For instance, NSC-743380 has been administered intraperitoneally in xenograft mouse models.[4][5] The prodrug Oncrasin-266 has been administered intravenously in rats for pharmacokinetic studies.[6][7] The choice of administration route may depend on the specific experimental goals, such as achieving rapid systemic exposure (i.v.) versus sustained release (i.p.).
Q3: I am observing high toxicity and adverse effects in my animal subjects. What could be the cause?
A3: Oncrasin-1 and its direct analogues can exhibit significant toxicity.[2] The development of the prodrug Oncrasin-266 was aimed at reducing the acute toxicity of the parent compound, NSC-743380.[2] If you are observing high toxicity, consider the following:
-
Dose Reduction: You may be using a dose that is above the maximum tolerated dose (MTD). It is recommended to perform a dose-escalation study to determine the MTD in your specific animal model.
-
Switch to a Prodrug: If possible, using the prodrug Oncrasin-266 may be a better-tolerated option, as it is designed for improved safety.[2]
-
Vehicle Toxicity: Ensure that the vehicle itself is not contributing to the toxicity. Conduct a control experiment with the vehicle alone.
Experimental Design and Interpretation
Q4: I am not observing the expected anti-tumor efficacy in my xenograft model. What are the possible reasons?
A4: The anti-tumor activity of Oncrasin analogues can be highly dependent on the cancer cell line used. NSC-743380 is highly active against a subset of cancer cell lines, and its efficacy is linked to the expression of the sulfotransferase SULT1A1, which bioactivates the compound.[8]
-
Cell Line Selection: Verify that your chosen cell line is sensitive to Oncrasin analogues. You can perform in vitro cytotoxicity assays to confirm sensitivity before proceeding with in vivo studies.
-
Compound Stability: As mentioned, instability can lead to reduced efficacy. Ensure proper formulation and handling of the compound.
-
Dosing Regimen: The dose and frequency of administration may not be optimal. Efficacy studies with NSC-743380 in A498 renal cancer xenografts have used doses ranging from 67 mg/kg to 150 mg/kg.[4][5][9]
-
Tumor Burden: Treatment initiated on smaller, established tumors is often more effective.
Q5: My pharmacokinetic data for Oncrasin-266 is not consistent. What could be affecting the results?
A5: The pharmacokinetics of Oncrasin-266 can be non-linear at higher doses.[6][10] Studies in rats have shown that the pharmacokinetics are linear at doses up to 25 mg/kg, but display non-linear behavior at 50 mg/kg.[6][10] Ensure your dosing is within the linear range if you are aiming for predictable, dose-proportional exposure. Accurate and validated analytical methods, such as LC-MS/MS, are crucial for quantifying Oncrasin-266 and its metabolites in plasma.[7][11]
Quantitative Data Summary
Table 1: In Vivo Dosing of Oncrasin Analogues
| Compound | Animal Model | Route of Administration | Dose Range | Reference |
| NSC-743380 | Nude mice with A498 xenografts | Intraperitoneal (i.p.) | 67 - 150 mg/kg | [4][5][9] |
| Oncrasin-266 | Sprague-Dawley rats | Intravenous (i.v.) | 10, 25, 50 mg/kg | [6][10] |
Table 2: Pharmacokinetic Parameters of Oncrasin-266 in Rats (Intravenous Administration)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (h*µg/mL) | t1/2 (hr) | Reference |
| 10 mg/kg | 1,230 ± 450 | 0.08 | 4.37 ± 1.21 | 2.5 ± 0.6 | [6][10] |
| 25 mg/kg | 2,890 ± 870 | 0.08 | 7.15 ± 2.13 | 2.8 ± 0.7 | [6][10] |
| 50 mg/kg | 15,600 ± 5,400 | 0.08 | 70.2 ± 23.5 | 3.5 ± 0.9 | [6][10] |
Data presented as mean ± SD.
Experimental Protocols
Protocol 1: Formulation of NSC-743380 for In Vivo Administration
-
Prepare a stock solution of NSC-743380 in DMSO.
-
For the final formulation, dilute the stock solution with corn oil to achieve a final concentration of 10% DMSO and 90% corn oil.[3]
-
Vortex the solution thoroughly to ensure it is a clear and homogenous solution.
-
Prepare the formulation fresh before each administration to avoid precipitation and degradation.
Protocol 2: Xenograft Tumor Efficacy Study in Mice
-
Cell Culture: Culture a sensitive cancer cell line (e.g., A498 human renal cancer cells) under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., serum-free RPMI) at a concentration of 1x10^7 cells/mL.[12]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Induction: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.[12]
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[13]
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administration: Administer the formulated NSC-743380 or vehicle control via intraperitoneal injection at the desired dose and schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size. Euthanize the animals and excise the tumors for further analysis.
Visualizations
Caption: Mechanism of action for Oncrasin-1 analogues.
Caption: Workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination and Validation of Oncrasin-266 and its Metabolites by HPLC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination and validation of oncrasin-266 and its metabolites by HPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Oncrasin-1 and its Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oncrasin-1 and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical and clinical translation of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: Is Oncrasin-1 a direct pan-KRAS inhibitor?
A1: While identified through a synthetic lethality screen in cells with oncogenic K-Ras, Oncrasin-1 is not a direct inhibitor of the KRAS protein.[1][2][3][4] Its primary mechanism of action is the suppression of phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][5] This leads to the induction of apoptosis in a subset of cancer cell lines. Some analogues of Oncrasin-1, such as NSC-743380, have been shown to modulate other signaling pathways, including JNK activation and STAT3 inhibition.[3][4][6]
Q2: What are the major hurdles in the clinical translation of Oncrasin-1 and its analogues?
A2: The clinical translation of Oncrasin-1 and its derivatives faces several challenges, many of which are common to the broader field of targeted cancer therapies. These include:
-
Limited Efficacy and Response Rates: Similar to many targeted agents, the efficacy of KRAS inhibitors can be modest and vary significantly across different cancer types.[7][8][9][10][11]
-
Development of Resistance: Both intrinsic and acquired resistance are significant obstacles to long-term efficacy.[7][8][9][10][12][13] Resistance mechanisms can involve the reactivation of downstream signaling pathways, secondary mutations, and metabolic adaptations.[9][10]
-
Toxicity and Safety Profile: While some KRAS inhibitors have demonstrated manageable safety profiles, toxicity remains a concern, particularly when used in combination with other therapies.[9][10][14][15]
-
Preclinical Model Limitations: A significant challenge is the translation of preclinical findings to clinical outcomes.[16][17][18][19][20][21] Standard 2D cell cultures and animal models often do not accurately predict human responses. More advanced models like patient-derived organoids and xenografts are being explored to improve predictability.[18][19][22]
-
Compound Optimization: The initial lead compound, Oncrasin-1, required optimization of its analogues to improve in vivo activity and safety profiles.[1][3][4] For instance, the analogue NSC-743380 showed a better in vivo safety and activity profile than another analogue, NSC-741909.[3][4]
Q3: Why are some KRAS-mutant cell lines resistant to Oncrasin-1?
A3: Resistance to Oncrasin-1 in KRAS-mutant cell lines can be attributed to its indirect mechanism of action. Since Oncrasin-1 targets RNA polymerase II, cellular resistance may arise from alterations in this pathway or the activation of compensatory signaling pathways that bypass the effects of transcriptional inhibition.[1]
II. Troubleshooting Guides
In Vitro Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable anti-tumor activity in sensitive cell lines. | 1. Compound Solubility: Oncrasin-1 and its analogues, like many small molecule inhibitors, may have poor aqueous solubility.[23] 2. Cell Line Integrity: Misidentification or contamination of the cell line. 3. Compound Degradation: Improper storage or handling of the compound. | 1. Solubility: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[23] When diluting into aqueous media, ensure the final DMSO concentration is consistent and non-toxic to the cells. 2. Cell Line Verification: Regularly perform cell line authentication using methods like short tandem repeat (STR) profiling. 3. Storage: Aliquot DMSO stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[23] |
| High background noise in Western blot for phosphorylated proteins. | 1. Sub-optimal antibody concentration. 2. Inadequate blocking. 3. Cross-reactivity of the antibody. | 1. Antibody Titration: Perform a titration experiment to determine the optimal antibody concentration. 2. Blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin instead of milk). 3. Antibody Specificity: Use a more specific primary antibody or perform control experiments with knockout/knockdown cell lines if available. |
| Difficulty in interpreting apoptosis assays (e.g., Annexin V/PI staining). | 1. Incorrect timing of the assay. 2. Cell density issues. 3. Compensation problems in flow cytometry. | 1. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing apoptosis after treatment. 2. Cell Seeding: Ensure consistent cell seeding density across all experimental conditions. 3. Flow Cytometry Controls: Use single-color controls to set up proper compensation for spectral overlap. |
In Vivo Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of tumor regression in xenograft models. | 1. Poor bioavailability of the compound. 2. Rapid metabolism of the compound. 3. Tumor heterogeneity and resistance. 4. Sub-optimal dosing regimen. | 1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound. 2. Formulation: Experiment with different vehicle formulations to improve solubility and absorption.[23] 3. Model Selection: Consider using patient-derived xenograft (PDX) models which may better reflect the heterogeneity of human tumors.[18] 4. Dose-Response Study: Perform a dose-response study to identify the maximum tolerated dose and the most effective dosing schedule.[4] |
| High toxicity observed in animal models. | 1. Off-target effects of the compound. 2. Vehicle-related toxicity. 3. Dosing regimen is too aggressive. | 1. In Vitro Profiling: Conduct in vitro kinase profiling or other off-target screening assays to identify potential off-target effects. 2. Vehicle Control: Include a vehicle-only control group to assess the toxicity of the delivery vehicle. 3. Dose and Schedule Adjustment: Reduce the dose or increase the dosing interval. |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Oncrasin-1 or its analogue for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated RNA Polymerase II
-
Cell Lysis: Treat cells with Oncrasin-1 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of the RNA polymerase II CTD overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against total RNA polymerase II or a housekeeping protein (e.g., GAPDH) for normalization.
IV. Visualizations
Caption: Mechanism of action of Oncrasin-1.
Caption: A logical workflow for troubleshooting in vitro experiments.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Advances and Challenges in Targeting KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuickresearch.com [kuickresearch.com]
- 13. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges in nanomedicine clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 19. news-medical.net [news-medical.net]
- 20. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 22. huborganoids.nl [huborganoids.nl]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Antitumor Activity of Novel Oncrasin-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activities of new Oncrasin-1 analogues, with a focus on key performance data and experimental validation. Oncrasin-1 is a small molecule identified through synthetic lethality screening that has shown selective cytotoxicity against cancer cells with K-Ras mutations.[1] Subsequent research has focused on developing analogues with improved potency and better safety profiles. This document summarizes the available experimental data to aid in the evaluation and further development of these promising anticancer compounds.
In Vitro Antitumor Activity: A Comparative Analysis
The antitumor efficacy of Oncrasin-1 and its analogues has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth-inhibitory concentration (GI50) are key metrics used to compare the potency of these compounds.
Comparative IC50 Values of Oncrasin-1 Analogues
A study evaluating 69 Oncrasin-1 analogues revealed that approximately 40 of these compounds were as potent or more potent than the parent compound, Oncrasin-1, in tumor cells, while exhibiting minimal cytotoxic effects on normal cells.[1] The following table presents a selection of these analogues and their corresponding IC50 values in human ovarian epithelial cells (T29), K-Ras mutant tumor cells (T29Kt1), and a lung cancer cell line (H460).
| Compound | R1 Group | R2 Group | R3 Group | T29 IC50 (µM) | T29Kt1 IC50 (µM) | H460 IC50 (µM) |
| Oncrasin-1 | H | Ph | H | >31.6 | 1.00 | 1.00 |
| Analogue 34 | H | 4'-Cl Ph | CHO | >31.6 | 0.10 | 0.01 |
| Analogue 35 | H | 4'-Cl Ph | CH2OH | >31.6 | 0.01 | 0.01 |
| Analogue 50 | H | 3'-Cl Ph | CH2OH | >31.6 | 0.01 | 0.01 |
| Analogue 60 (NSC-741909) | H | 4'-Cl Ph | CH2OH | >31.6 | 0.01 | 0.01 |
| Analogue 72 (NSC-743380) | H | 3'-Cl Ph | CH2OH | >31.6 | 0.01 | 0.01 |
Data sourced from a study on Oncrasin-1 analogues.[1] Structure-activity relationship analysis indicated that active compounds often contained a hydroxymethyl or aldehyde group at the 3-position of the indole.[1]
GI50 Profile of NSC-743380 in the NCI-60 Cancer Cell Line Panel
NSC-743380 (Oncrasin-72) has demonstrated potent antitumor activity across a broad range of cancer cell lines in the National Cancer Institute's 60-cell line screen. The median GI50 for NSC-743380 across 58 of the 60 cell lines was 1.62 µM.[2][3] Notably, for eight of the most sensitive cell lines, the GI50 was ≤10 nM.[2][3][4]
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-435 | Melanoma | < 0.01 |
| SNB-75 | CNS Cancer | < 0.01 |
| UACC-62 | Melanoma | < 0.01 |
| 786-0 | Renal Cancer | < 0.01 |
| A498 | Renal Cancer | < 0.01 |
| CAKI-1 | Renal Cancer | < 0.01 |
| RXF 393 | Renal Cancer | < 0.01 |
| SN12C | Renal Cancer | < 0.01 |
| Median GI50 | Across 58 Cell Lines | 1.62 |
Data extracted from studies on the in vitro activity of NSC-743380.[2][3]
In Vivo Antitumor Efficacy: Xenograft Models
The antitumor activity of promising Oncrasin-1 analogues has been further validated in vivo using human tumor xenograft models in immunodeficient mice. These studies provide crucial data on the safety and efficacy of the compounds in a living organism.
Comparative In Vivo Activity of NSC-743380 and NSC-741909
A direct comparison in a xenograft model using the A498 human renal cancer cell line demonstrated that NSC-743380 has a better safety profile and superior antitumor activity compared to NSC-741909.[2][3] Treatment with NSC-743380 at doses ranging from 67 mg/kg to 150 mg/kg resulted in the complete regression of A498 xenograft tumors.[2][3][4]
| Compound | Dose Range (mg/kg) | Animal Model | Tumor Model | Outcome |
| NSC-743380 | 67 - 150 | Nude Mice | A498 Renal Cancer Xenograft | Complete tumor regression |
| NSC-741909 | Not specified in detail | Nude Mice | A498 Renal Cancer Xenograft | Less effective than NSC-743380 with a poorer safety profile |
In vivo data highlights the improved therapeutic potential of NSC-743380.[2][3]
Mechanism of Action: Signaling Pathways
Oncrasin-1 and its active analogues exert their antitumor effects by modulating multiple cancer-related signaling pathways. A key mechanism is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is essential for mRNA transcription.[1]
Furthermore, the potent analogue NSC-743380 has been shown to induce antitumor activity through the activation of the JNK signaling pathway and the inhibition of STAT3 phosphorylation.[2][4] Blocking JNK activation or overexpressing a constitutively active form of STAT3 partially mitigates the antitumor effects of NSC-743380, indicating that both pathways are crucial to its mechanism of action.[2]
Caption: Oncrasin-1 analogue signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the antitumor activity of Oncrasin-1 analogues.
In Vitro Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the Oncrasin-1 analogues to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Sulforhodamine B (SRB) assay workflow.
In Vivo Xenograft Tumor Model
This protocol outlines the general steps for evaluating the antitumor activity of Oncrasin-1 analogues in a subcutaneous xenograft model.
-
Cell Preparation: Culture and harvest the desired human cancer cell line (e.g., A498 renal cancer cells).
-
Animal Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the Oncrasin-1 analogue or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, western blot).
Caption: In vivo xenograft model workflow.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The development of Oncrasin-1 analogues has led to the identification of highly potent compounds with significant antitumor activity both in vitro and in vivo. Notably, NSC-743380 has emerged as a promising candidate with a superior efficacy and safety profile compared to earlier analogues. The elucidation of its multi-targeted mechanism of action, involving the inhibition of RNA polymerase II and STAT3 signaling, and the activation of the JNK pathway, provides a strong rationale for its further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oncrasin-1 and Other RNA Polymerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oncrasin-1's performance against other well-characterized RNA Polymerase II (Pol II) inhibitors. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in oncology and drug discovery.
Introduction to RNA Polymerase II Inhibition
RNA Polymerase II (Pol II) is the central enzyme responsible for transcribing DNA into messenger RNA (mRNA) for all protein-coding genes in eukaryotes.[1] Its activity is essential for cellular function and survival. In many cancers, malignant cells become highly dependent on the continuous, high-level transcription of oncogenes and anti-apoptotic proteins for their growth and survival.[2] This dependency makes the Pol II transcription machinery a compelling target for anticancer therapies.[3]
Oncrasin-1 is a novel small molecule inhibitor identified through synthetic lethality screening in cancer cells with K-Ras mutations.[2][4] It represents a distinct class of Pol II inhibitors. This guide compares its mechanism and efficacy with other established inhibitors that target various stages of the Pol II transcription cycle.
Mechanism of Action: A Diverse Approach to Transcription Inhibition
RNA Pol II inhibitors function by interfering with different components and stages of the transcription process, from initiation to elongation.
Oncrasin-1 exerts its effect by suppressing the phosphorylation of the C-terminal domain (CTD) of RPB1, the largest subunit of RNA Pol II.[2] This phosphorylation is a critical step for the transition from transcription initiation to efficient elongation.[2] The antitumor activity of Oncrasin-1 and its potent analogues, such as NSC-743380, is mediated through this inhibition of Pol II phosphorylation.[5][6]
Other inhibitors target the Pol II machinery through different mechanisms:
-
α-Amanitin : This potent mushroom toxin binds directly to the RPB1 subunit of RNA Pol II, blocking its translocation along the DNA template and thereby inhibiting transcription.[1][7] Due to high toxicity, its therapeutic use is primarily explored in the form of antibody-drug conjugates (ADCs) to ensure targeted delivery to cancer cells.[8][9]
-
Triptolide : A natural product, triptolide indirectly inhibits transcription. It targets the XPB subunit of the general transcription factor TFIIH, which is essential for promoter opening.[3] This leads to the degradation of the RPB1 subunit and a global shutdown of transcription.[10][11]
-
CDK Inhibitors (e.g., Flavopiridol, Seliciclib) : These agents act as pan-cyclin-dependent kinase (CDK) inhibitors.[2] They inhibit Pol II function by targeting positive transcription elongation factor b (P-TEFb), which contains CDK9.[3] CDK9 is responsible for phosphorylating the Pol II CTD at Serine 2, a key signal for productive elongation.[3]
-
Thiolutin : This natural product is a direct inhibitor of eukaryotic RNA polymerases I, II, and III.[12] Its inhibitory activity in vitro is uniquely dependent on the presence of a reducing agent (like DTT) and manganese ions (Mn²⁺).[12]
Comparative Efficacy: In Vitro Studies
The cytotoxic and growth-inhibitory effects of Oncrasin-1 and other Pol II inhibitors have been evaluated across numerous cancer cell lines. The data highlights differences in potency and spectrum of activity.
| Inhibitor/Analogue | Target/Mechanism | Cell Line(s) | Cancer Type | IC50 / GI50 | Citation(s) |
| Oncrasin-1 Analogue (NSC-743380) | Inhibits Pol II CTD Phosphorylation | NCI-60 Panel (median) | Various | 1.62 µM (GI50) | [5][6] |
| Oncrasin-1 Analogue (NSC-743380) | Inhibits Pol II CTD Phosphorylation | 8 most sensitive lines | Various | ≤10 nM (GI50) | [5][6][13] |
| Oncrasin-1 Analogue (NSC-743380) | Inhibits Pol II CTD Phosphorylation | MCF-7 | Breast | 0.02 µM (IC50) | [5] |
| Oncrasin-1 Analogue (NSC-743380) | Inhibits Pol II CTD Phosphorylation | A498 | Renal | 0.01 µM (IC50) | [5] |
| Oncrasin-1 Analogue (NSC-743380) | Inhibits Pol II CTD Phosphorylation | SULT1A1-expressing cells | Various | 0.03 - 0.3 µM (IC50) | [14] |
| α-Amanitin | Binds RPB1 subunit of Pol II | MCF-7 | Breast | ~1 µg/mL (LD50 at 36h) | [15][16] |
| β-Amanitin | Binds RPB1 subunit of Pol II | MCF-7 | Breast | ~10 µg/mL (LD50 at 36h) | [15][16] |
| Triptolide | Indirectly inhibits Pol II via XPB | A549 | Lung | ~50 nM (reduces viability >60%) | [17] |
| Dinaciclib (CDK Inhibitor) | Inhibits CDK1, 2, 5, 9 | Various | Various | 1 - 9 nM (IC50) | [3] |
| Flavopiridol (CDK Inhibitor) | Inhibits CDK9 | Various | Various | 3 nM (Ki) | [3] |
Downstream Signaling Pathways of Oncrasin-1
Beyond its primary effect on Pol II, the Oncrasin-1 analogue NSC-743380 modulates multiple cancer-related signaling pathways. Mechanistic studies in sensitive cancer cells revealed that treatment with NSC-743380 leads to the activation of JNK (c-Jun N-terminal kinase) and the inhibition of the JAK2/STAT3 pathway.[13] The inhibition of STAT3 phosphorylation and subsequent suppression of its target gene, cyclin D1, contributes significantly to the compound's antitumor activity.[5][13] This multi-pathway modulation distinguishes Oncrasin-1 from inhibitors that solely target the Pol II enzyme.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for assays commonly used to evaluate the efficacy of Pol II inhibitors.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine drug-induced cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a range of concentrations of the inhibitor (e.g., Oncrasin-1 analogue NSC-743380, from 0.001 to 10 µM) or DMSO as a vehicle control.[5] Incubate for the desired time period (e.g., 72 hours).[5]
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Allow plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Data Acquisition: Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.[5][6]
Western Blot Analysis for Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of target proteins like the Pol II CTD or STAT3.[5]
-
Cell Lysis: Treat cells (e.g., A498, MCF-7) with the inhibitor at a specified concentration (e.g., 1 µM NSC-743380) for a set time (e.g., 12 hours).[5][6] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-RNA Polymerase II CTD, anti-phospho-STAT3) and the total form of the protein overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation compared to total protein levels.
Conclusion
Oncrasin-1 and its analogues represent a promising class of anticancer agents that function by inhibiting the phosphorylation of the RNA Polymerase II CTD. This mechanism is distinct from direct enzymatic binders like α-amanitin and indirect inhibitors such as triptolide. Comparative data shows that Oncrasin-1 analogues can be highly potent, with nanomolar efficacy in sensitive cell lines.[6] Furthermore, their ability to modulate other critical cancer pathways, including JNK and STAT3, may offer a multi-pronged therapeutic attack.[5] In contrast, inhibitors like α-amanitin face challenges of systemic toxicity, necessitating complex delivery systems, while the broad effects of pan-CDK inhibitors can also lead to off-target effects.[3][8] The selective activity of Oncrasin-1 in cells with specific genetic backgrounds (e.g., K-Ras mutations) suggests a potential for targeted therapy, making it a valuable lead for further drug development.[2][4]
References
- 1. What are RNA polymerase II inhibitors and how do they work? [synapse.patsnap.com]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a small molecule with synthetic lethality for K-ras and protein kinase C iota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Toxic Mushroom-Based Drug May Help Battle Colorectal Cancer | MD Anderson Cancer Center [mdanderson.org]
- 9. Transforming toxins into treatments: the revolutionary role of α-amanitin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Triptolide suppresses the in vitro and in vivo growth of lung cancer cells by targeting hyaluronan-CD44/RHAMM signaling - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-1 vs. Standard of Care in KRAS-Mutant Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational agent Oncrasin-1 and its analogues with current standard-of-care treatments for KRAS-mutant non-small cell lung cancer (NSCLC). As Oncrasin-1 has not entered clinical trials, this comparison is based on available preclinical data for its potent analogue, NSC-743380, versus established clinical data for approved therapies.
Executive Summary
KRAS mutations are the most common oncogenic drivers in NSCLC, historically considered "undruggable."[1] The landscape has evolved with the approval of targeted inhibitors for the KRAS G12C mutation, alongside immunotherapy and chemotherapy regimens.[2][3] Oncrasin-1 represents a novel approach, targeting a downstream effector of oncogenic signaling rather than KRAS directly. It functions by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.[4] Preclinical studies on its analogue, NSC-743380, have demonstrated significant antitumor activity in various cancer cell lines, including lung cancer.[5][6] This guide will objectively present the preclinical performance of this Oncrasin-1 analogue against the clinical efficacy and safety of standard-of-care treatments.
Data Presentation: Performance Comparison
The following tables summarize the available preclinical data for the Oncrasin-1 analogue NSC-743380 and the clinical data for standard-of-care treatments in KRAS-mutant NSCLC.
Table 1: Preclinical Efficacy of Oncrasin-1 Analogue (NSC-743380)
| Metric | Cell Lines/Model | Results | Citation |
| In Vitro Activity (GI50) | NCI-60 Cancer Cell Line Panel | Median GI50 of 1.62 µM across 58 cell lines. ≤10 nM in 8 of the most sensitive lung, colon, ovary, kidney, and breast cancer cell lines. | [5] |
| In Vivo Activity | A498 Renal Cancer Xenograft | Complete tumor regression at doses from 67 mg/kg to 150 mg/kg. | [7] |
| In Vivo Activity | H157 Lung Cancer Xenograft | Significant growth suppression. | [6] |
Note: GI50 (50% growth-inhibitory concentration) is a measure of a drug's potency in inhibiting cell growth.
Table 2: Clinical Efficacy of Sotorasib (KRAS G12C Inhibitor)
| Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| CodeBreaK 100 (Phase 2) | Previously treated KRAS G12C+ NSCLC (n=126) | 37.1% | 6.8 months | 12.5 months | [2][8] |
| CodeBreaK 100 (2-year follow-up) | Previously treated KRAS G12C+ NSCLC (n=174) | 41% | 6.3 months | 12.5 months | [3] |
Table 3: Clinical Efficacy of Adagrasib (KRAS G12C Inhibitor)
| Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| KRYSTAL-1 (Phase 2) | Previously treated KRAS G12C+ NSCLC (n=112) | 42.9% | 6.5 months | 12.6 months | [9] |
| KRYSTAL-12 (Phase 3) | Previously treated KRAS G12C+ NSCLC (vs. Docetaxel) | 32% (vs. 9% for docetaxel) | 5.5 months (vs. 3.8 months for docetaxel) | Data immature | [10][11] |
Table 4: Clinical Efficacy of Chemo-Immunotherapy in KRAS-Mutant NSCLC
| Patient Subtype | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| KRAS G12C | First-line Chemo-Immunotherapy | 40% | 7.3 months | 21 months | [12][13] |
| KRAS non-G12C | First-line Chemo-Immunotherapy | 31% | 6.1 months | 14 months | [12][13] |
| KRAS-mutant (PD-L1 ≥50%) | Pembrolizumab monotherapy | - | 6.4 months | 28.7 months | [14] |
| KRAS-mutant (PD-L1 <50%) | Chemo-Immunotherapy | - | 6.9 months | 23.9 months | [14] |
Experimental Protocols
Oncrasin-1 Analogue (NSC-743380) Preclinical Studies
-
In Vitro Cell Viability Assay: The antitumor activity of NSC-743380 was determined in the NCI-60 cancer cell line panel.[5] Cells were cultured with the compound at varying concentrations for a specified period. Cell viability was then assessed using assays such as the MTT assay, which measures the metabolic activity of cells to determine the concentration at which 50% of cell growth is inhibited (GI50).[15]
-
In Vivo Xenograft Studies: Human cancer cell lines (e.g., A498 renal cancer, H157 lung cancer) were injected subcutaneously into immunodeficient mice (e.g., nude mice).[5][6] Once tumors were established, mice were treated with NSC-743380 or a vehicle control via intravenous or intraperitoneal administration.[6] Tumor volume was measured regularly to assess antitumor activity. At the end of the study, tumors could be excised for further analysis, such as Western blotting, to investigate changes in protein expression.[5]
Standard of Care Clinical Trials
-
Sotorasib (CodeBreaK 100 Phase 2 Trial): This was a single-arm, open-label study involving patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior therapies.[8][16] Patients received 960 mg of sotorasib orally once daily.[16] The primary endpoint was the objective response rate, assessed by an independent central review. Secondary endpoints included duration of response, progression-free survival, and overall survival.[3]
-
Adagrasib (KRYSTAL-12 Phase 3 Trial): This was a randomized, open-label trial comparing adagrasib to docetaxel in patients with KRAS G12C-mutated NSCLC who had previously received both platinum-based chemotherapy and an immune checkpoint inhibitor.[10] Patients were randomized to receive either 600 mg of adagrasib orally twice daily or 75 mg/m2 of docetaxel intravenously every three weeks.[10] The primary endpoint was progression-free survival, as determined by blinded independent central review.[11]
-
Chemo-Immunotherapy Studies: These are typically retrospective or prospective cohort studies, or randomized controlled trials (e.g., KEYNOTE-189), where patients with advanced or metastatic NSCLC are treated with a combination of a platinum-based chemotherapy doublet and an immune checkpoint inhibitor (e.g., pembrolizumab).[12][13] Efficacy endpoints such as ORR, PFS, and OS are evaluated and often stratified by biomarker status, including KRAS mutation subtype and PD-L1 expression levels.[12][14]
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: KRAS signaling pathway and drug inhibition points.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]
- 3. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sotorasib Provides Durable Clinical Benefit for Patients with NSCLC and KRAS Mutations | IASLC [iaslc.org]
- 9. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Researchers Release Chemo-Immunotherapy Treatment Outcomes Results in Patients with KRAS-Mutant NSCLC Subtypes - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. A Real-World Experience on the Efficacy of First-Line Treatment with Immune-Checkpoint Inhibitors in Non-Small-Cell Lung Cancer Patients with PD-L1 Expression ≥50%: The Role of KRAS Mutations | MDPI [mdpi.com]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
Oncrasin-1's Mechanism of Action: A Comparative Guide to its Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Oncrasin-1 and its analogues, focusing on the cross-validation of its mechanism of action. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive understanding for research and development purposes.
Abstract
Oncrasin-1 is a novel small molecule identified through synthetic lethality screening to selectively target cancer cells, particularly those with K-Ras mutations.[1] Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA polymerase II, a critical enzyme in gene transcription.[2] This guide delves into the experimental validation of this mechanism, comparing the activity of Oncrasin-1 with its more potent analogue, NSC-743380, and other relevant anti-cancer agents.
Comparative Efficacy of Oncrasin-1 and its Analogues
Subsequent to the discovery of Oncrasin-1, a series of analogues were synthesized and evaluated to optimize its anti-tumor activity.[3][4] Among these, NSC-743380 (also known as oncrasin-72) emerged as a highly potent derivative.[5][6] The following tables summarize the comparative in vitro efficacy of these compounds across various cancer cell lines.
Table 1: In Vitro Antitumor Activity of Oncrasin-1 Analogue NSC-743380 in NCI-60 Cancer Cell Line Panel [5][7]
| Cancer Type | Cell Line | GI50 (µM) |
| Renal | A498 | <0.01 |
| Breast | MCF-7 | 0.02 |
| Renal | 786-O | >10 |
| Breast | MDA-MB-231 | >10 |
| Leukemia | U937 | 0.03 - 0.3 |
| Leukemia | M-07e | 0.03 - 0.3 |
| Leukemia | MV4-11 | 0.03 - 0.3 |
| Leukemia | THP-1 | 0.03 - 0.3 |
| Leukemia | SULT1A1-negative lines | >3 |
Table 2: Comparative In Vivo Antitumor Activity of NSC-743380 [7]
| Compound | Dose Range (mg/kg) | Tumor Model | Outcome |
| NSC-743380 | 67 - 150 | A498 Xenograft | Complete tumor regression |
Cross-Validation of Mechanism of Action
The primary proposed mechanism for Oncrasin-1 and its analogues is the suppression of RNA polymerase II CTD phosphorylation.[2][5] This has been validated through multiple experimental approaches. Furthermore, downstream effects on various signaling pathways have been elucidated, confirming a multi-faceted mechanism of action.
Inhibition of RNA Polymerase II Phosphorylation
Both Oncrasin-1 and its analogue NSC-743380 have been shown to effectively inhibit the phosphorylation of the C-terminal domain of RNA polymerase II in sensitive cancer cell lines.[2][5] This inhibition disrupts transcription elongation and the recruitment of mRNA processing factors, ultimately leading to apoptosis.[2]
Modulation of Key Signaling Pathways
Further investigations revealed that the antitumor activity of NSC-743380 is also mediated by the activation of the JNK signaling pathway and the inhibition of the JAK2/STAT3 pathway.[5][7] This dual effect contributes to the potent pro-apoptotic and anti-proliferative effects observed.
Below is a diagram illustrating the proposed signaling pathway of Oncrasin-1 and its analogues.
Caption: Signaling pathway of Oncrasin-1 and its analogues.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the mechanism of action of Oncrasin-1 and its analogues.
Cell Viability and Growth Inhibition Assays
-
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., Oncrasin-1, NSC-743380) or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the sulforhodamine B (SRB) assay or MTS assay.[5][8]
-
The absorbance is measured, and the GI50/IC50 values are calculated from dose-response curves.
-
The following diagram illustrates the general workflow for a cell-based assay.
Caption: General workflow for cell-based viability assays.
Western Blot Analysis
-
Principle: To detect specific proteins in a sample and assess their expression levels or phosphorylation status.
-
Protocol:
-
Cells are treated with the compound of interest for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-RNA Polymerase II, JNK, STAT3, cleaved caspases).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[5]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish xenograft tumors.[7]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., NSC-743380) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.[7]
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, histopathology).[7]
-
Comparison with Other RNA Polymerase II Inhibitors
Oncrasin-1 and its analogues belong to a class of compounds that target RNA polymerase II. Other notable inhibitors in this class include flavopiridol and seliciclib.[2] These compounds also exert their anti-cancer effects by inhibiting CTD phosphorylation, leading to the suppression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[5] While sharing a common target, the distinct chemical scaffolds of these inhibitors may result in different off-target effects and toxicity profiles, warranting further comparative studies.
Conclusion
The cross-validation of Oncrasin-1's mechanism of action confirms its role as an inhibitor of RNA polymerase II, with downstream effects on critical cancer-related signaling pathways. The development of more potent analogues like NSC-743380, which demonstrates significant in vitro and in vivo efficacy, highlights the therapeutic potential of this class of compounds. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel cancer therapies.
References
- 1. Identification of a small molecule with synthetic lethality for K-ras and protein kinase C iota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-1 and its Derivatives: A Comparative Analysis for Cancer Therapy
A deep dive into the comparative efficacy and mechanisms of Oncrasin-1 and its next-generation analogs, offering a guide for researchers in oncology and drug development.
Oncrasin-1, a novel small molecule identified through synthetic lethality screening, has emerged as a promising anti-cancer agent, particularly for tumors harboring K-Ras mutations.[1] Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA polymerase II, a critical component of the transcription machinery.[1][2] This disruption of transcription preferentially induces apoptosis in cancer cells. To enhance its therapeutic potential, numerous derivatives of Oncrasin-1 have been synthesized and evaluated, leading to the identification of compounds with significantly improved potency and altered pharmacological profiles.[3][4][5] This guide provides a comparative analysis of Oncrasin-1 and its key derivatives, focusing on their performance, underlying mechanisms, and the experimental data that supports their potential in cancer treatment.
Comparative Efficacy and In Vitro Activity
Extensive screening of Oncrasin-1 analogs has revealed that modifications to its indole core can dramatically impact its anti-tumor activity. Structure-activity relationship (SAR) studies have shown that substitutions at the 3-position of the indole ring, particularly with a hydroxymethyl or an aldehyde group, are crucial for potency.[1][3][4] Notably, hydroxymethyl derivatives have demonstrated activity up to 100 times greater than their corresponding aldehyde counterparts.[3][4]
Several derivatives have shown superior performance compared to the parent compound, Oncrasin-1. For instance, NSC-743380 (also known as Oncrasin-72) has exhibited remarkable potency, with 50% growth-inhibitory concentrations (GI50) in the nanomolar range for a subset of cancer cell lines.[6][7]
| Compound | Key Structural Features | GI50 Range (in most sensitive cell lines) | Reference |
| Oncrasin-1 | 1-(phenylmethyl)-1H-indole-3-carbaldehyde | Micromolar (µM) | [1] |
| NSC-741909 (Oncrasin-60) | 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol | Sub-micromolar to nanomolar (nM) | [7][8] |
| NSC-743380 (Oncrasin-72) | 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol | ≤10 nM | [6][7][8] |
Mechanism of Action: Beyond RNA Polymerase II Inhibition
While the foundational mechanism for Oncrasin-1 and its active analogs is the inhibition of RNA polymerase II CTD phosphorylation, research on more potent derivatives has unveiled a more complex and multi-faceted mode of action.[1][7][8]
Primary Mechanism of Oncrasin-1 and its Analogs:
Caption: Inhibition of RNA Polymerase II CTD Phosphorylation by Oncrasin-1.
Studies on NSC-743380 have revealed its ability to modulate multiple cancer-related pathways, contributing to its enhanced anti-tumor activity.[6][7][8] This includes the activation of the JNK signaling pathway and the inhibition of the JAK2/STAT3 pathway, both of which are critical in tumorigenesis and cancer cell survival.[6][7][8]
Multi-Pathway Targeting by NSC-743380 (Oncrasin-72):
Caption: NSC-743380 modulates multiple signaling pathways.
In Vivo Efficacy
The enhanced in vitro potency of Oncrasin-1 derivatives has translated to improved in vivo anti-tumor activity. In xenograft models using the human renal cancer cell line A498, NSC-743380 demonstrated a superior safety profile and greater anti-tumor efficacy compared to NSC-741909.[6][7] Treatment with NSC-743380 resulted in the complete regression of tumors at doses ranging from 67 mg/kg to 150 mg/kg.[6]
Experimental Protocols
A general workflow for the evaluation of Oncrasin-1 and its derivatives is outlined below.
Workflow for Evaluating Oncrasin-1 Derivatives:
Caption: General experimental workflow for Oncrasin-1 analog evaluation.
Cell Viability Assay (for GI50 Determination)
-
Cell Culture: Cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (Oncrasin-1 and its derivatives) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.
Western Blot Analysis (for Mechanistic Studies)
-
Cell Lysis: Cancer cells are treated with the compounds for a specific duration (e.g., 12 hours) and then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated RNA Polymerase II, phosphorylated JNK, phosphorylated STAT3, cleaved caspases).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A498) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compounds are administered via a suitable route (e.g., intraperitoneal injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor weight and other relevant parameters are recorded. Animal body weight is monitored as an indicator of toxicity.
Conclusion
The development of Oncrasin-1 derivatives has yielded compounds with significantly enhanced anti-cancer properties. The increased potency of analogs like NSC-743380, coupled with their ability to modulate multiple oncogenic signaling pathways, underscores the potential of this chemical scaffold in cancer therapy. Further investigation into the in vivo efficacy and safety of these next-generation compounds is warranted to pave the way for their potential clinical translation. The detailed experimental protocols provided herein offer a framework for the continued exploration and comparison of novel Oncrasin-1 derivatives.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 8. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Oncrasin-1's Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oncrasin-1 and its analogues with other therapeutic alternatives for KRAS-mutant cancers. The information is based on publicly available experimental data to support an independent verification of Oncrasin-1's synthetic lethality.
Executive Summary
Oncrasin-1 is a small molecule identified through synthetic lethality screening to selectively kill cancer cells harboring K-Ras mutations. Its mechanism of action is linked to the induction of apoptosis via the K-Ras/PKCι pathway and the inhibition of RNA polymerase II phosphorylation. Extensive research has led to the development of several analogues, with NSC-743380 (also known as oncrasin-72) emerging as a particularly potent derivative. This guide summarizes the anti-cancer activity of Oncrasin-1 and its key analogues, and provides a comparative perspective with clinically approved KRAS inhibitors where data is available.
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of Oncrasin-1 and Analogues in Human Cancer Cell Lines
| Compound | Cell Line | KRAS Status | IC50 / GI50 (µM) | Reference |
| Oncrasin-1 | T29 | Wild-Type | >31.6 | [1] |
| T29Kt1 | Mutant | ~5 | [1] | |
| H460 | Mutant | ~1 | [1] | |
| NSC-741909 (oncrasin-60) | NCI-60 Panel | Various | Median GI50: 1.62 | [2] |
| NSC-743380 (oncrasin-72) | NCI-60 Panel | Various | Median GI50: 1.62 | [2] |
| MCF-7 (Breast) | Wild-Type | 0.02 | [2] | |
| A498 (Renal) | Wild-Type | 0.01 | [2] | |
| 786-O (Renal) | Wild-Type | >10 | [2] | |
| MDA-MB-231 (Breast) | Mutant | >10 | [2] | |
| U937 (Leukemia) | Wild-Type | - | [1] | |
| THP-1 (Leukemia) | Wild-Type | - | [1] | |
| HL-60 (Leukemia) | Wild-Type | Resistant | [1] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are key indicators of a drug's potency. A lower value indicates higher potency. The data indicates that NSC-743380 is potent against a subset of cancer cell lines, including some KRAS wild-type lines, suggesting a complex mechanism of action beyond simple KRAS synthetic lethality.[3] The sensitivity to NSC-743380 has also been linked to the expression of sulfotransferase SULT1A1.[4][5]
Comparative Analysis with Clinically Approved KRAS Inhibitors
Direct preclinical comparisons of Oncrasin-1 or its analogues with KRAS G12C inhibitors like Sotorasib (AMG-510) and Adagrasib (MRTX849) in the same experimental settings are limited in the public domain. However, we can infer a comparative perspective from their individual preclinical and clinical data.
Sotorasib and Adagrasib are highly specific inhibitors of the KRAS G12C mutation and have demonstrated significant clinical efficacy in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[6][7][8] Preclinical data for Sotorasib shows potent inhibition of KRAS G12C-mutant cell lines with IC50 values in the nanomolar range (e.g., ~0.006 µM in NCI-H358 cells).[9] Adagrasib has also shown potent preclinical activity and clinical response rates.[7][10]
In contrast, while some analogues of Oncrasin-1, like NSC-743380, exhibit nanomolar potency in certain cell lines, their activity is not exclusively restricted to KRAS-mutant cells.[2][3] This suggests a broader mechanism of action for the Oncrasin family of compounds compared to the highly targeted KRAS G12C inhibitors. The lack of direct clinical trial data for Oncrasin-1 or its analogues makes a definitive comparison of clinical efficacy impossible.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the methodology described in studies evaluating Oncrasin-1 and its analogues.[1]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., Oncrasin-1, NSC-743380) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Absorbance Reading: Dissolve the bound stain in 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is a standard method for detecting apoptosis, a key mechanism of Oncrasin-1-induced cell death.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Oncrasin-1 Synthetic Lethality Pathway
Caption: Oncrasin-1 induces apoptosis in KRAS mutant cells.
NSC-743380 (Oncrasin-72) Multi-Targeting Signaling Pathway
Caption: NSC-743380 induces apoptosis via multiple pathways.
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Workflow for assessing Oncrasin-1's effects on cells.
References
- 1. Anti-leukemia activity of NSC-743380 in SULT1A1-expressing acute myeloid leukemia cells is associated with inhibitions of cFLIP expression and PI3K/AKT/mTOR activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ilcn.org [ilcn.org]
- 7. Adagrasib Shows Promising Results in Pretreated KRAS-Mutant NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. onclive.com [onclive.com]
Assessing the Reproducibility of Oncrasin-1 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on Oncrasin-1 and its analogs, focusing on the reproducibility of key findings related to its anti-cancer activity. By presenting quantitative data from various studies in a standardized format, alongside detailed experimental protocols and visual representations of its mechanism of action, this guide aims to equip researchers with the necessary information to critically evaluate and potentially replicate these studies.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of Oncrasin-1 and its more potent analogue, NSC-743380 (Oncrasin-72), across various cancer cell lines. This comparative presentation allows for an assessment of the consistency of its anti-tumor effects.
Table 1: In Vitro Cytotoxicity of Oncrasin-1 and Analogs
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Oncrasin-1 | T29Kt1 | Ovarian | 2.51 | [1] |
| Oncrasin-1 | H460 | Lung | 0.25 | [1] |
| NSC-743380 | A498 | Renal | 0.01 | |
| NSC-743380 | MCF-7 | Breast | 0.02 | |
| NSC-743380 | NCI-H460 | Lung | <0.01 | [2] |
| NSC-743380 | COLO 205 | Colon | <0.01 | [2] |
| NSC-743380 | OVCAR-3 | Ovarian | <0.01 | [2] |
| NSC-743380 | 786-O | Renal | >10 | |
| NSC-743380 | MDA-MB-231 | Breast | >10 |
IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition. Lower values indicate higher potency.
Table 2: In Vivo Antitumor Activity of Oncrasin-1 Analogs
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Oncrasin-1 | H460 | Not Specified | 75.4% (compared to solvent) | [3] |
| NSC-743380 | A498 | 67 mg/kg - 150 mg/kg | Complete tumor regression | [4] |
Signaling Pathways and Mechanism of Action
Oncrasin-1 and its analogs exert their anti-cancer effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of RNA Polymerase II, with downstream effects on JNK activation and STAT3 inhibition.[4]
The proposed mechanism for Oncrasin-1 and its analogs involves the suppression of RNA Polymerase II phosphorylation, leading to a disruption in mRNA transcription.[1] Additionally, these compounds have been shown to induce the activation of JNK and inhibit the JAK2/STAT3 pathway, both of which contribute to their antitumor activity.[4]
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Oncrasin-1.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Oncrasin-1 or its analogs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Western Blot for Phosphorylated RNA Polymerase II
This protocol details the steps to assess the effect of Oncrasin-1 on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.
-
Cell Treatment and Lysis: Treat cells with Oncrasin-1 at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the RNA Polymerase II CTD (e.g., anti-pSer2). A parallel blot should be incubated with an antibody for total RNA Polymerase II as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
The available data suggests that Oncrasin-1 and its analogs, particularly NSC-743380, exhibit potent anti-cancer activity in a range of cancer cell lines, with in vivo efficacy demonstrated in xenograft models.[3][4] The primary mechanism of action appears to be the inhibition of RNA Polymerase II phosphorylation, leading to downstream effects on critical cancer-related signaling pathways.[1] While the published data shows a degree of consistency, the broader issue of reproducibility in preclinical cancer research underscores the importance of independent verification.[5][6] This guide provides the foundational information, including quantitative data and detailed protocols, to facilitate such validation efforts and to support further research into the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
Oncrasin-1: A Comparative Analysis of its Performance Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anticancer agent Oncrasin-1 and its analogues against other targeted therapies, with a focus on performance in various cancer subtypes. Experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to facilitate an objective evaluation.
Introduction to Oncrasin-1
Oncrasin-1 is a novel small molecule inhibitor identified through synthetic lethality screening in cancer cells with oncogenic KRAS mutations. Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA polymerase II, a critical enzyme in gene transcription.[1] This disruption of transcription preferentially induces apoptosis in cancer cells that are highly dependent on continuous transcriptional output. Further research has led to the development of more potent analogues, such as NSC-743380, which also demonstrates modulation of other cancer-related pathways, including the activation of JNK and inhibition of STAT3 signaling.[2]
Comparative Performance of Oncrasin-1 Analogue (NSC-743380) in Cancer Cell Lines
The anti-proliferative activity of the Oncrasin-1 analogue, NSC-743380, has been evaluated across the NCI-60 panel of human cancer cell lines. The data reveals a wide range of sensitivity, with a median GI50 (50% growth inhibition) of 1.62 µM. Notably, a subset of cell lines across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, and renal cancer, demonstrate high sensitivity with GI50 values at or below 10 nM.[2]
Recent studies have identified that the expression of sulfotransferase SULT1A1 is a key determinant of sensitivity to NSC-743380.[3] A strong positive correlation has been observed between SULT1A1 mRNA expression levels and the growth inhibitory effect of the compound in the NCI-60 cell lines.[3]
Below is a table summarizing the GI50 values for a selection of cancer cell lines from the NCI-60 panel, highlighting the differential sensitivity to NSC-743380.
| Cancer Subtype | Cell Line | GI50 (µM) of NSC-743380 | SULT1A1 Expression Correlation |
| Leukemia | RPMI-8226 | < 0.01 | High |
| K-562 | 0.015 | High | |
| Non-Small Cell Lung Cancer | NCI-H460 | < 0.01 | High |
| NCI-H522 | 0.011 | High | |
| A549/ATCC | > 100 | Low | |
| Colon Cancer | HT29 | 0.012 | High |
| HCT-116 | 0.018 | High | |
| SW-620 | > 100 | Low | |
| Renal Cancer | A498 | < 0.01 | High |
| SN12C | 0.013 | High | |
| UO-31 | > 100 | Low | |
| Ovarian Cancer | OVCAR-3 | 0.014 | High |
| OVCAR-4 | 0.016 | High | |
| Breast Cancer | MCF7 | 0.017 | High |
| MDA-MB-231 | > 100 | Low | |
| Melanoma | SK-MEL-28 | 0.019 | High |
| MALME-3M | > 100 | Low |
GI50 values are approximated from publicly available NCI-60 data. The SULT1A1 expression correlation is based on findings from Huang et al. (2015).[3]
In Vivo Efficacy of NSC-743380
Preclinical xenograft models have demonstrated the in vivo antitumor activity of NSC-743380. In a study using nude mice with established A498 human renal cancer cell line xenografts, treatment with NSC-743380 at doses ranging from 67 mg/kg to 150 mg/kg resulted in complete tumor regression.[2]
Comparison with Alternative Targeted Therapies
The primary therapeutic niche for Oncrasin-1 and its analogues was initially perceived to be in KRAS-mutant cancers. However, the discovery of the SULT1A1-dependency suggests a broader potential application. For a comparative perspective, we will examine two FDA-approved inhibitors targeting a specific KRAS mutation, KRAS G12C: Sotorasib (AMG 510) and Adagrasib (MRTX849).
| Drug | Target | Cancer Subtype | Efficacy (Clinical Trial Data) |
| NSC-743380 (Oncrasin-1 Analogue) | RNA Polymerase II, STAT3, JNK | SULT1A1-expressing cancers | Preclinical: Complete tumor regression in A498 renal cancer xenografts.[2] |
| Sotorasib (AMG 510) | KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | Phase II (CodeBreaK 100): Objective Response Rate (ORR) of 37.1%; Median Progression-Free Survival (PFS) of 6.8 months. |
| Adagrasib (MRTX849) | KRAS G12C | Colorectal Cancer (CRC) | Phase I/II (KRYSTAL-1): ORR of 19% (monotherapy), 46% (with cetuximab); Median PFS of 5.6 months (monotherapy), 6.9 months (with cetuximab). |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of NSC-743380 (or other test compounds) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Treatment and Lysis: Cells are treated with the indicated concentrations of NSC-743380 for specified times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (Tyr705) or phosphorylated RNA Polymerase II (Ser2/5), typically at a 1:1000 dilution.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, membranes are stripped and re-probed with antibodies against total STAT3, total RNA Polymerase II, or a loading control like β-actin.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
Validating JNK Activation and STAT3 Inhibition by Oncrasin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oncrasin analogues, primarily focusing on NSC-743380, and their dual mechanism of action involving the activation of c-Jun N-terminal kinase (JNK) and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). The performance of these analogues is compared with other established modulators of these pathways, supported by experimental data.
Introduction to Oncrasin Analogues
Oncrasin-1 was initially identified through a synthetic lethality screen in cells with a mutant K-Ras gene. To enhance its antitumor properties, several analogues have been developed. Among the most potent is NSC-743380, which has demonstrated significant in vitro and in vivo antitumor activities.[1][2][3] A key aspect of its mechanism is the modulation of multiple cancer-related pathways, including the activation of the JNK signaling pathway and the inhibition of the JAK2/STAT3 pathway.[1][2][3] This dual action makes Oncrasin analogues an interesting area of study for cancer therapeutics.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the efficacy of Oncrasin analogues and their comparators.
Table 1: In Vitro Growth Inhibitory Activity of Oncrasin Analogues
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| NSC-743380 | NCI-60 Panel (Median) | 1.62 | [1][3] |
| 8 Most Sensitive Lines | ≤ 0.01 | [1][2][3] | |
| NSC-741909 | NCI-60 Panel | Similar to NSC-743380 | [1] |
Table 2: Comparative Efficacy of STAT3 Inhibition
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| NSC-743380 | A498 (Parental) | Cell Viability | 0.01 | [3] |
| A498 (STAT3-CA*) | Cell Viability | 0.15 | [3] | |
| C188-9 | UM-SCC-17B | pSTAT3 Inhibition | 10.6 ± 0.7 | [4] |
| UM-SCC-17B | Anchorage-dependent growth | 3.2 | [4] | |
| Stattic | 4T1 | Cell Proliferation | 10.23 | [5] |
| HGC-27 | Cell Proliferation | 18.96 | [5] | |
| BP-1-102 | Various | STAT3 DNA binding | 6.8 | [6] |
*STAT3-CA: Constitutively Active STAT3
Table 3: JNK Activators - A Qualitative Comparison
| Compound | Mechanism of JNK Activation | Typical Concentration for Activation | Reference |
| NSC-743380 | Induces JNK phosphorylation | 1 µM | [1] |
| Anisomycin | Induces cellular stress | 25 ng/mL - 3 µM | [7][8] |
Note: Direct quantitative comparison of JNK activation (e.g., fold-increase in phosphorylation) between Oncrasin analogues and other activators is limited in the reviewed literature.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth is calculated relative to untreated control cells.
Western Blot Analysis for JNK and STAT3 Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK, total JNK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Conclusion
Oncrasin analogues, particularly NSC-743380, demonstrate potent antitumor activity through a dual mechanism involving the activation of the pro-apoptotic JNK pathway and the inhibition of the pro-survival STAT3 pathway.[1][3] Quantitative data from cell viability assays show its efficacy at nanomolar concentrations in sensitive cell lines.[1][2][3] When compared to other STAT3 inhibitors like C188-9 and Stattic, NSC-743380 shows comparable or superior potency in certain contexts, though direct head-to-head studies are limited. The JNK-activating properties of Oncrasin analogues provide an additional mechanism for inducing apoptosis, distinguishing them from compounds that solely target STAT3. Further research with direct, quantitative comparisons of JNK activation and STAT3 inhibition against other modulators in the same experimental systems would be beneficial for a more definitive assessment of their therapeutic potential.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
Comparative Proteomics of Oncrasin-1 Treated Cells: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
While direct, quantitative comparative proteomic data for Oncrasin-1 treated cells is not extensively available in publicly accessible literature, this guide provides a comprehensive overview based on the known mechanisms of Oncrasin-1 and its potent analogue, NSC-743380. Insights from proteomic analyses of other RNA Polymerase II inhibitors are also included to offer a broader context for potential cellular responses to this class of compounds.
Oncrasin-1 was identified through a synthetic lethality screen in cancer cells with oncogenic Ras mutations and is known to inhibit the C-terminal domain (CTD) of RNA Polymerase II.[1] Its analogue, NSC-743380, has demonstrated significant antitumor activity, and its mechanism has been partially elucidated through proteomic approaches.[2][3]
Comparative Analysis of Protein Alterations
The following tables summarize the known protein and pathway modulations by the Oncrasin-1 analogue NSC-743380 and another RNA Polymerase II inhibitor, PF-3758309. This data provides a predictive framework for the potential proteomic consequences of Oncrasin-1 treatment.
Table 1: Protein and Pathway Alterations Induced by the Oncrasin-1 Analogue, NSC-743380
| Target Pathway | Affected Proteins/Nodes | Observed Effect in Treated Cells | Reference |
| RNA Polymerase II Function | C-terminal domain (CTD) of RNA Polymerase II | Suppression of phosphorylation | [3] |
| PI3K/AKT/mTOR Signaling | AKT, mTOR, and other key nodes | Time-dependent suppression of phosphorylation | [2] |
| JNK Signaling | JNK Mitogen-Activated Protein Kinases | Activation | [3] |
| JAK/STAT Signaling | JAK2, STAT3 | Inhibition of phosphorylation | [3] |
| Cell Cycle Regulation | Cyclin D1 | Suppressed expression | [3] |
| Apoptosis | cFLIP | Rapid decrease in expression | [2] |
A reverse phase protein microarray was utilized to analyze the effects of NSC-743380 on the PI3K/AKT/mTOR pathway in AML cells.[2]
Table 2: Quantitative Proteomic and Transcriptomic Changes Induced by the RNA Polymerase II Inhibitor, PF-3758309
| Gene/Protein | Change in Protein Level (Fold-Change) | Change in mRNA Level (Fold-Change) | Reference |
| POLR2A | < 1.2 (Significantly downregulated) | < 1.5 (Significantly downregulated) | [4] |
| POLR2B | < 1.2 (Significantly downregulated) | < 1.5 (Significantly downregulated) | [4] |
| POLR2E | < 1.2 (Significantly downregulated) | < 1.5 (Significantly downregulated) | [4] |
This multi-omics analysis of HCT116 cells treated with PF-3758309 revealed a novel mechanism of action involving the degradation of RNA Polymerase II subunits.[4]
Experimental Protocols
Below is a generalized, detailed methodology for a comparative proteomic analysis of Oncrasin-1 treated cells, based on standard practices in the field.[5][6]
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines (e.g., those with K-Ras mutations) and non-transformed control cell lines.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard culture conditions (37°C, 5% CO2).
-
Treatment: Treat cells with a predetermined optimal concentration of Oncrasin-1 (and/or relevant analogues like NSC-743380) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24, 48 hours). Include a positive control with an alternative RNA Polymerase II inhibitor if desired.
2. Protein Extraction and Digestion:
-
Cell Lysis: Harvest cells, wash with PBS, and lyse using a buffer containing urea and protease/phosphatase inhibitors to ensure protein denaturation and prevent degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Proteolytic Digestion: Digest proteins into peptides using an enzyme such as trypsin, typically overnight at 37°C.
3. Peptide Labeling and Mass Spectrometry (for quantitative proteomics):
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions with distinct isobaric tags. This allows for multiplexing and relative quantification in a single MS run.
-
Label-Free Quantification: Alternatively, analyze each sample separately and compare peptide intensities across runs.
-
LC-MS/MS Analysis: Separate peptides using liquid chromatography (LC) based on hydrophobicity and analyze them with a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).
4. Data Analysis:
-
Database Searching: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like Mascot or Sequest to identify the proteins.
-
Quantification and Statistical Analysis: Quantify the relative abundance of proteins between the different treatment groups. Perform statistical analysis to identify proteins that are significantly up- or downregulated.
-
Bioinformatic Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify the biological pathways, molecular functions, and cellular components that are most significantly affected by Oncrasin-1 treatment.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Oncrasin-1.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomics Analysis Integrated with Microarray Data Reveals That Extracellular Matrix Proteins, Catenins, and P53 Binding Protein 1 Are Important for Chemotherapy Response in Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Oncrasin 1
This document provides crucial safety and logistical information for the proper disposal of Oncrasin 1, a potent anti-cancer agent. Adherence to these procedural guidelines is vital for laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is an indole-based small molecule that acts as an apoptosis inducer and an RNA polymerase II inhibitor.[1][2] Due to its biological activity and hazardous properties, it requires careful management as chemical waste. The following procedures are based on established best practices for the disposal of bioactive and hazardous research chemicals.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClNO | [1] |
| Molecular Weight | 269.73 g/mol | [2][3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO (100mM) and ethanol (25mM) | [2] |
| Storage Temperature | +4°C (Solid), -20°C (Solutions) | [2][3] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Purity | >98% | [2][3] |
Experimental Protocol: this compound Disposal
The following step-by-step methodology outlines the proper disposal procedure for this compound in both solid and liquid forms. These protocols are designed to mitigate risks and ensure compliance with general laboratory safety standards.
Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, conduct a thorough risk assessment. As this compound is an anti-cancer agent and a skin and eye irritant, appropriate PPE is mandatory.[1]
-
Required PPE:
Waste Segregation
Proper segregation is critical to prevent accidental exposure and ensure compliant disposal. All waste streams contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container.
-
This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Weighing papers, pipette tips, and other contaminated labware.
-
-
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as liquid hazardous waste. The defaced, rinsed vial can then be disposed of as solid waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
This includes:
-
Unused stock solutions (in DMSO or ethanol).
-
Spent cell culture media containing the compound.
-
Solvent rinsate from cleaning contaminated glassware.
-
-
Crucially, do not pour any liquid waste containing this compound down the drain. [4] This is to prevent the release of bioactive compounds into the environment.
-
Container Labeling and Storage
Proper labeling and temporary storage are essential for safety and regulatory compliance.
-
Labeling: All hazardous waste containers must be clearly and securely labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A description of the contents (e.g., "Solid Waste with this compound," "Ethanol/DMSO Solution with this compound").
-
The primary hazard(s): "Irritant," "Bioactive/Cytotoxic."
-
The date of initial waste accumulation.
-
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials. Ensure the storage area complies with your institution's Environmental Health and Safety (EHS) guidelines.
Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5][6]
-
Maintain a record of all disposed this compound waste as required by your institution.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final collection.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | C16H12ClNO | CID 872445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 3. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. biocrick.com [biocrick.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. jefferson.edu [jefferson.edu]
Essential Safety and Logistical Information for Handling Oncrasin 1
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Oncrasin 1. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A full-length laboratory coat. For procedures with a risk of splashing, a disposable gown is recommended. |
| Respiratory | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator for powders is required. |
Operational Plan: Step-by-Step Guidance
1. Weighing and Reconstitution:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready, including a calibrated analytical balance, appropriate glassware, and the chosen solvent (DMSO or ethanol).
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of solid this compound to the weighing vessel using a clean spatula.
-
Record the exact weight.
-
Clean the spatula and any contaminated surfaces immediately after use.
-
-
Reconstitution:
-
Add the appropriate volume of solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Transfer the solution to a clearly labeled, sealed container (e.g., a vial with a screw cap). The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
2. Cell Culture Administration:
-
Preparation: Work within a certified biological safety cabinet (BSC). Prepare the cell culture plates and have the reconstituted this compound stock solution ready.
-
Dilution:
-
Based on the desired final concentration for your experiment, calculate the required volume of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in the appropriate cell culture medium. It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.
-
-
Administration:
-
Carefully add the diluted this compound working solution to the respective wells of the cell culture plate.
-
Gently mix the contents of the wells by swirling the plate.
-
Return the plate to the incubator.
-
All pipette tips and other disposable materials that come into contact with this compound should be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Contaminated consumables such as gloves, weighing paper, and disposable gowns should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous liquid waste container. Do not mix with other solvent waste unless compatible.
-
Aqueous waste from cell culture experiments containing this compound should also be collected as hazardous liquid waste.
-
-
Container Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste according to institutional guidelines.
-
Decontamination Protocol
In the event of a spill or for routine cleaning of work surfaces and equipment, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If it is a liquid spill, contain it with absorbent pads. For a solid spill, gently cover it with a damp paper towel to avoid generating dust.
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE before starting the cleanup.
-
Decontamination:
-
For small spills, clean the area with a detergent solution, followed by a 70% ethanol solution.
-
For larger spills or for routine decontamination of equipment, a solution of sodium hypochlorite (0.5% w/v) can be effective.[1]
-
Wipe the area from the outside in to prevent spreading the contamination.
-
-
Disposal: All materials used for decontamination (paper towels, absorbent pads, etc.) must be disposed of as hazardous waste.
-
Final Cleaning: Wash the decontaminated area again with soap and water.
Quantitative Data Summary
| Parameter | Value |
| Storage Temperature (Solid) | -20°C for long-term storage |
| Storage Temperature (Solution) | -20°C (stable for up to 3 months) |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM) |
Signaling Pathway of this compound
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily by inhibiting RNA polymerase II, which is crucial for transcription. This leads to a cascade of events culminating in apoptosis, particularly in cancer cells harboring K-Ras mutations. The diagram below illustrates the key steps in this signaling pathway.
Caption: Mechanism of action of this compound in cancer cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
